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  • Product: 16-Hentriacontanone, oxime
  • CAS: 1070-06-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 16-Hentriacontanone Oxime: A Comprehensive NMR Guide

Executive Summary 16-Hentriacontanone (commonly known as palmitone) is a highly hydrophobic, symmetric long-chain aliphatic ketone consisting of a 31-carbon backbone[1]. Its oxime derivative, 16-hentriacontanone oxime (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

16-Hentriacontanone (commonly known as palmitone) is a highly hydrophobic, symmetric long-chain aliphatic ketone consisting of a 31-carbon backbone[1]. Its oxime derivative, 16-hentriacontanone oxime (C31H63NO), serves as a critical model compound for understanding the behavior of functionalized long-chain lipids, phase-change materials, and hydrophobic surface modifiers.

While the parent ketone is perfectly symmetric, the conversion of the carbonyl group to an oxime moiety fundamentally alters the magnetic environment of the molecule. This guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 16-hentriacontanone oxime, detailing the mechanistic causality behind its spectral desymmetrization and providing field-proven protocols for its synthesis and characterization.

Stereochemical Dynamics & Mechanistic Causality

The structural elucidation of symmetric ketoximes relies heavily on understanding how the C=N-OH plane breaks the magnetic equivalence of the two identical alkyl chains[2]. Although the two pentadecyl (C15H31) chains attached to the central C16 carbon are chemically identical, the non-linear geometry of the oxime hydroxyl group renders them diastereotopic (specifically, syn and anti relative to the OH group).

This desymmetrization manifests in the NMR spectra through two opposing physical phenomena:

  • Anisotropic Deshielding ( 1 H NMR): In the proton spectrum, the spatial proximity of the electronegative oxygen atom and its lone pairs creates an anisotropic deshielding cone. This deshields the protons on the syn α -carbon, shifting them downfield compared to the anti protons.

  • γ -Gauche Steric Compression ( 13 C NMR): Conversely, in the carbon spectrum, the syn α -carbon experiences a strong γ -gauche steric compression from the hydroxyl group. This steric crowding increases the local electron density, shielding the carbon nucleus and driving its resonance significantly upfield, while the uncompressed anti α -carbon remains downfield.

This dichotomy—where the syn position is shifted downfield in 1 H NMR but upfield in 13 C NMR—is the definitive diagnostic signature for aliphatic ketoximes[3].

Quantitative Data Presentation

The following tables summarize the predicted and extrapolated NMR chemical shifts for 16-hentriacontanone oxime, derived from the established behavior of long-chain aliphatic scaffolds and symmetric ketoximes[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

Proton EnvironmentPositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Diagnostic Note
Oxime Hydroxyl =N-OH8.50 - 9.00Broad singlet (br s)1HHighly dependent on sample concentration and hydrogen bonding.
α -CH 2​ (syn) C15 or C17~2.40Triplet (t)2HDeshielded by the spatial proximity of the oxygen lone pairs.
α -CH 2​ (anti) C17 or C15~2.20Triplet (t)2HLess deshielded; standard shift for aliphatic ketoximes.
β -CH 2​ C14, C18~1.50Multiplet (m)4HSlight inequivalence may be observed between syn and anti chains.
Bulk Methylene C4-C13, C19-C28~1.25Broad multiplet (m)40HCharacteristic lipid envelope; highly overlapped.
Terminal Methyls C1, C310.88Triplet (t)6HUnaffected by the central oxime moiety.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

Carbon EnvironmentPositionChemical Shift ( δ , ppm)Causality / Diagnostic Note
Oxime Carbon C16 (C=NOH)~160.5Characteristic sp 2 hybridized oxime carbon.
α -CH 2​ (anti) C17 or C15~36.0Standard shift for carbon adjacent to an imine/oxime.
α -CH 2​ (syn) C15 or C17~29.5Upfield shift due to the γ -gauche steric compression from the OH group.
Bulk Methylene C4-C13, C19-C2829.0 - 30.0Highly overlapped signals of the aliphatic chains.
β -CH 2​ C14, C18~26.5, ~27.0Minor splitting due to long-range asymmetric environment.
Penultimate CH 2​ C2, C3022.7Standard aliphatic chain end.
Terminal Methyls C1, C3114.1Standard aliphatic chain end.

Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of 16-hentriacontanone oxime must operate as a self-validating system. The following protocol details the synthesis and the specific NMR parameters required to validate the desymmetrization of the lipid chains.

Phase 1: Oximation Reaction

Objective: Synthesize 16-hentriacontanone oxime via a nucleophilic addition-elimination pathway[3].

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 16-hentriacontanone in 20 mL of a 1:1 mixture of anhydrous chloroform and absolute ethanol.

    • Causality: The extreme lipophilicity of the C31 chain requires a non-polar co-solvent (chloroform) to ensure complete dissolution, as ethanol alone is insufficient to solvate the extended aliphatic backbone.

  • Catalysis: Add 1.5 mmol of hydroxylamine hydrochloride (NH 2​ OH·HCl) and 1.5 mmol of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger, liberating the nucleophilic free hydroxylamine while maintaining a slightly acidic pH, which is optimal for protonating the carbonyl oxygen to facilitate nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C under continuous magnetic stirring for 6 hours.

  • Workup: Evaporate the solvents under reduced pressure. Redissolve the residue in 30 mL dichloromethane (DCM) and wash with distilled water (2 × 15 mL) to remove unreacted hydroxylamine and pyridinium salts. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Recrystallize the crude product from hot ethanol/ethyl acetate to yield pure 16-hentriacontanone oxime as a white microcrystalline solid.

Phase 2: NMR Acquisition

Objective: Acquire high-resolution spectra to validate the structural desymmetrization.

  • Sample Preparation: Dissolve 15-20 mg of the purified oxime in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • 1 H NMR Parameters: Acquire spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 3 seconds.

    • Causality: Long aliphatic chains exhibit highly variable spin-lattice relaxation times (T1). The highly mobile terminal methyl groups relax significantly slower than the rotationally restricted core methylenes near the oxime moiety[5]. A sufficient D1 ensures that all nuclei fully return to thermal equilibrium between pulses, ensuring accurate quantitative integration.

  • 13 C NMR Parameters: Acquire at 100 MHz with standard WALTZ-16 proton decoupling. Set D1 to 2-3 seconds and acquire at least 1024 scans.

    • Causality: The low natural abundance of 13 C, combined with the extreme dilution of the single central oxime carbon (C16) relative to the 30 aliphatic carbons, necessitates a high number of transients to achieve an adequate signal-to-noise ratio for the critical C=NOH and split α -carbon signals.

Logical Workflow Visualization

The following diagram illustrates the logical progression from the symmetric parent ketone through the oximation reaction, culminating in the NMR-based differentiation of the desymmetrized chains.

NMR_Workflow A 16-Hentriacontanone (Symmetric Ketone) B Oximation Reaction (NH2OH·HCl, Pyridine) A->B Synthesis C Palmitone Oxime (Desymmetrized Chains) B->C Yields D 1H NMR Analysis Anisotropic Deshielding C->D Protons E 13C NMR Analysis Gamma-Gauche Shielding C->E Carbons F Syn-Chain Signals (alpha-H: ~2.4 ppm, alpha-C: ~29 ppm) D->F Syn to OH G Anti-Chain Signals (alpha-H: ~2.2 ppm, alpha-C: ~36 ppm) D->G Anti to OH E->F Syn to OH E->G Anti to OH

Workflow for the synthesis and NMR-based stereochemical differentiation of Palmitone Oxime.

References

  • [1] Title: 16-Hentriacontanone | C31H62O | CID 94741 - PubChem - NIH Source: nih.gov URL:

  • [2] Title: Benzophenone oxime | 574-66-3 - Benchchem Source: benchchem.com URL:

  • [4] Title: Isolation and structural characterization of a long chain aliphatic ketone hentriacontan 16 one from the root bark of Trewia polycarpa as a potential source of bioactive compounds Source: researchgate.net URL:

  • [5] Title: InP/ZnS Nanocrystals: Coupling NMR and XPS for Fine Surface and Interface Description Source: acs.org URL:

  • [3] Title: Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster Source: acs.org URL:

Sources

Exploratory

Thermodynamic Stability and Phase Kinetics of 16-Hentriacontanone, Oxime: A Technical Guide for Advanced Formulation

Executive Summary 16-Hentriacontanone, oxime (also known as palmitone oxime or dipentadecyl ketone oxime) is a long-chain aliphatic oxime characterized by a 31-carbon hydrophobic backbone and a central polar oxime (-C=N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

16-Hentriacontanone, oxime (also known as palmitone oxime or dipentadecyl ketone oxime) is a long-chain aliphatic oxime characterized by a 31-carbon hydrophobic backbone and a central polar oxime (-C=N-OH) moiety. In the realm of advanced drug delivery—particularly in the engineering of solid lipid nanoparticles (SLNs) and cleavable oligonucleotide conjugates—amphiphilic-like molecules with predictable thermodynamic behaviors are highly valued. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, melting kinetics, and degradation pathways of 16-Hentriacontanone, oxime, equipping formulation scientists with the foundational data required for rational drug design.

Structural Thermodynamics & Phase Behavior

The phase transition of a lipidic molecule is not an arbitrary value; it is strictly dictated by the delicate balance of its intermolecular forces. The melting point of 16-Hentriacontanone, oxime is precisely 59 °C [1].

Causality of the Melting Point: The molecule consists of two symmetrical 15-carbon (pentadecyl) tails that engage in extensive London dispersion forces. These hydrophobic interactions drive the molecule to crystallize into a highly ordered lamellar lattice at room temperature. Concurrently, the central oxime group acts as both a hydrogen bond donor and acceptor, creating a localized polar network that anchors the lipidic tails. Melting this compound requires sufficient thermal energy to simultaneously disrupt both the hydrogen-bonded oxime network and the dense hydrophobic tail packing, resulting in a sharp endothermic transition at 59 °C. Understanding these thermophysical properties is critical for establishing energy balances in chemical engineering and formulation[2].

Quantitative Physicochemical Profile
PropertyValueMechanistic Causality / Significance
Chemical Formula C31H63NOLong-chain aliphatic structure dictates extreme lipophilicity and lipid nanoparticle (LNP) compatibility.
Molecular Weight 465.85 g/mol High molecular mass contributes to solid-state stability at room temperature.
Melting Point ( Tm​ ) 59 °CDriven by van der Waals forces of symmetrical C15 chains and localized oxime H-bonding.
CAS Number 1070-06-0Unique registry identifier for material sourcing and verification.
Primary Degradation Hydrolysis / RearrangementAcid-labile nature allows for targeted endosomal cleavage in drug delivery systems.

Chemical Stability & Degradation Kinetics

At physiological pH (7.4) and ambient temperature, 16-Hentriacontanone, oxime exhibits robust thermodynamic stability. However, the oxime bond is a dynamic functional group susceptible to specific, condition-dependent degradation pathways:

  • Acid-Catalyzed Hydrolysis: Under mildly acidic conditions (pH 4.5–5.0), the oxime bond undergoes hydrolysis to yield the parent ketone (16-hentriacontanone) and hydroxylamine. This pH-dependent cleavage is highly advantageous in drug development, as oxime linkages are frequently utilized to trigger therapeutic cargo release within the acidic environment of cellular endosomes[3].

  • Beckmann Rearrangement: In the presence of strong acids or Lewis acids, the oxime undergoes a Beckmann rearrangement. The hydroxyl group is protonated and expelled as water, prompting the anti-periplanar alkyl chain to migrate to the nitrogen atom, ultimately tautomerizing to form a stable secondary amide (N-pentadecylpalmitamide)[4].

  • Thermal Decomposition: At elevated temperatures (>200 °C), well beyond its liquid phase stability, the molecule undergoes thermal dehydration to yield nitrile derivatives and water.

G Solid 16-Hentriacontanone, oxime (Solid State, < 59 °C) Liquid 16-Hentriacontanone, oxime (Liquid State, > 59 °C) Solid->Liquid Heat (Tm = 59 °C) Endothermic Liquid->Solid Cool Exothermic Thermal Thermal Decomposition (> 200 °C) Liquid->Thermal High Heat Acid Acid Catalysis (Beckmann Rearrangement) Liquid->Acid Strong Acid (H+) Hydrolysis Endosomal Hydrolysis (pH 4.5 - 5.0) Liquid->Hydrolysis Mild Acid / H2O Nitrile Nitrile Derivatives + Water Thermal->Nitrile Dehydration Amide N-pentadecylpalmitamide (Amide Product) Acid->Amide Alkyl Migration Ketone 16-Hentriacontanone + Hydroxylamine Hydrolysis->Ketone Cleavage

Thermodynamic state transitions and degradation pathways of 16-Hentriacontanone, oxime.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following analytical workflows are designed as self-validating systems, ensuring that the data collected is free from instrumental drift or sample history artifacts.

Protocol A: Modulated Differential Scanning Calorimetry (mDSC) for Melting Kinetics

Objective: Determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) while eliminating polymorphic thermal history.

  • Step 1: Instrument Calibration. Calibrate the mDSC using an Indium standard ( Tm​ = 156.6 °C). Causality: This self-validating step ensures baseline thermodynamic accuracy before any sample is introduced.

  • Step 2: Sample Preparation. Encapsulate 3–5 mg of 16-Hentriacontanone, oxime in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of trace moisture, which could artificially broaden the endothermic peak and skew the ΔHfus​ calculation.

  • Step 3: First Heating (Erasure). Ramp the temperature from 20 °C to 90 °C at 10 °C/min under a 50 mL/min dry nitrogen purge. Hold isothermally for 3 minutes. Causality: The first heating acts as an internal control to melt the sample completely, erasing any polymorphic variations or mechanical stress induced during bulk manufacturing.

  • Step 4: Cooling & Second Heating (Measurement). Cool from 90 °C to 20 °C at 10 °C/min to establish a uniform crystalline lattice, then execute a second heating ramp to 90 °C. Record the peak of the endotherm as the true thermodynamic melting point (59 °C).

Protocol B: TGA-FTIR for Thermal Stability Profiling

Objective: Quantify the thermal degradation threshold and identify off-gassing products.

  • Step 1: Baseline Subtraction. Run an empty platinum crucible from 25 °C to 400 °C. Causality: Subtracting this baseline from the sample run eliminates buoyancy effects and instrument drift, ensuring the final mass loss curve is purely representative of the sample.

  • Step 2: Dynamic Heating. Load 10 mg of the sample and heat from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

  • Step 3: Evolved Gas Analysis (FTIR). Route the exhaust gas through a heated transfer line (200 °C) into an FTIR gas cell. Causality: Coupling TGA with FTIR differentiates between simple evaporation (intact oxime vapor) and chemical decomposition. The appearance of a C≡N stretch (~2250 cm⁻¹) mechanistically confirms the thermal dehydration of the oxime into a nitrile.

Applications in Advanced Drug Development

The thermodynamic and chemical profile of 16-Hentriacontanone, oxime makes it a compelling candidate for advanced lipid-based formulations. Its 59 °C melting point ensures that the lipid remains in a solid, stable state at physiological temperature (37 °C), providing critical structural integrity when utilized as a hydrophobic anchor in Solid Lipid Nanoparticles (SLNs).

Furthermore, the acid-labile nature of the oxime bond is increasingly exploited in the synthesis of cleavable oligonucleotide conjugates and smart LNPs. When these nanoparticles are internalized by target cells, the natural drop in pH within the endolysosomal pathway (pH 4.5–5.0) triggers the hydrolysis of the oxime linkage. This programmed degradation facilitates the rapid endosomal escape and cytosolic release of therapeutic payloads, such as siRNA or mRNA, thereby maximizing transfection efficiency and therapeutic index[3].

References

  • Ruzicka, V. et al. "Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II". AIP Publishing / Journal of Physical and Chemical Reference Data. Available at:[Link]

  • "Beckmann Rearrangement". Master Organic Chemistry. Available at:[Link]

  • "Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates". MDPI. Available at: [Link]

Sources

Foundational

Electron Ionization Mass Spectrometry (EI-MS) Profiling of Long-Chain Aliphatic Oximes: A Case Study on 16-Hentriacontanone, Oxime

Executive Summary Gas chromatography-mass spectrometry (GC-MS) remains the analytical gold standard for the structural elucidation of complex, volatile, and semi-volatile lipids[1]. However, ultra-long-chain aliphatic ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gas chromatography-mass spectrometry (GC-MS) remains the analytical gold standard for the structural elucidation of complex, volatile, and semi-volatile lipids[1]. However, ultra-long-chain aliphatic ketones such as 16-hentriacontanone (palmitone, a 31-carbon symmetrical ketone) often present analytical challenges, including poor chromatographic peak shapes and highly fragmented, low-abundance molecular ions. Derivatization of the carbonyl group to an oxime using hydroxylamine is a field-proven strategy. This conversion not only enhances the thermal stability and volatility of the analyte but also introduces a strong charge-localization center that directs electron ionization (EI) into predictable, structurally informative fragmentation cascades[2].

This technical guide provides an in-depth mechanistic analysis and self-validating experimental framework for the EI-MS profiling of 16-hentriacontanone, oxime.

Physicochemical & Structural Grounding

Before analyzing the mass spectral behavior, it is critical to establish the structural parameters of the target analyte:

  • Target Compound: 16-Hentriacontanone, oxime

  • Molecular Formula: C31​H63​NO

  • Nominal Mass: 465 Da

  • Structural Topology: A symmetrical long-chain ketoxime consisting of a central oxime carbon flanked by two identical pentadecyl ( C15​H31​ ) aliphatic chains.

EI-MS Fragmentation Mechanics (The Causality)

Under standard 70 eV electron ionization, the molecule is bombarded with approximately 6000 kJ/mol of energy—far exceeding typical C-C bond dissociation energies (~350 kJ/mol). Instead of random aliphatic backbone shattering, the nitrogen and oxygen heteroatoms of the oxime group act as charge-localization centers, dictating specific, thermodynamically favored cleavage pathways.

The Molecular Ion ( [M]∙+ )

The molecular ion at m/z 465 is typically of low relative abundance (<5%). The extensive degrees of freedom in the 30-carbon aliphatic backbone allow for rapid internal energy redistribution, leading to near-instantaneous fragmentation before the ion reaches the detector.

α -Cleavage (The Base Peak)

The most kinetically favored primary fragmentation is α -cleavage. The radical cation localized on the oxime nitrogen induces the homolytic cleavage of the adjacent α -C-C bond. Because the molecule is symmetrical, cleavage on either side results in the expulsion of a pentadecyl radical ( C15​H31∙​ , 211 Da). This yields a highly stable, even-electron oxonium/iminium conjugated ion at m/z 254 ( [C16​H32​NO]+ ).

The McLafferty Rearrangement

A hallmark of carbonyl and oxime EI-MS is the McLafferty rearrangement[3]. The spatial flexibility of the long aliphatic chains allows a γ -hydrogen to approach the oxime heteroatom, forming a six-membered transition state. The hydrogen migrates to the oxime, followed by the cleavage of the β -C-C bond. This expels a neutral 1-tetradecene molecule ( C14​H28​ , 196 Da), generating a distinct radical cation at m/z 269 ( [C17​H35​NO]∙+ ).

Dehydration & Beckmann-Type Rearrangements

Under high-vacuum EI conditions, oximes are prone to thermal and ionization-induced water loss[4]. The direct loss of H2​O (18 Da) from the molecular ion yields a dehydrated species at m/z 447 . Furthermore, the α -cleavage product (m/z 254) can undergo a gas-phase Beckmann-type rearrangement, losing H2​O to form a highly conjugated nitrilium ion at m/z 236 ( [C16​H30​N]+ ).

Mechanistic Pathway Visualization

G M 16-Hentriacontanone, oxime [M]•+ m/z 465 Alpha α-Cleavage Ion [C16H32NO]+ m/z 254 M->Alpha - C15H31• (211 Da) α-bond cleavage McLa McLafferty Ion [C17H35NO]•+ m/z 269 M->McLa - C14H28 (196 Da) γ-H transfer & β-cleavage Dehyd Dehydrated Ion [M - H2O]•+ m/z 447 M->Dehyd - H2O (18 Da) Thermal/EI loss Nitrilium Nitrilium Ion [C15H30N]+ m/z 236 Alpha->Nitrilium - H2O (18 Da) Beckmann-type rearrangement

Figure 1: Primary EI-MS fragmentation pathways of 16-hentriacontanone, oxime at 70 eV.

Quantitative Data Presentation

The following table summarizes the diagnostic m/z ions utilized for the positive identification of 16-hentriacontanone, oxime in complex matrices.

Fragment IonExact m/zFormulaRelative AbundanceMechanistic Origin
Molecular Ion 465.49 [C31​H63​NO]∙+ < 5%Direct 70 eV electron ionization
Dehydrated Ion 447.48 [C31​H61​N]∙+ 10 - 15%Loss of H2​O from the molecular ion
McLafferty Ion 269.27 [C17​H35​NO]∙+ 40 - 60% γ -H transfer to N/O, β -cleavage
α -Cleavage Ion 254.25 [C16​H32​NO]+ 100% (Base Peak)Homolytic loss of C15​H31∙​ radical
Nitrilium Ion 236.24 [C16​H30​N]+ 20 - 30% α -cleavage followed by H2​O loss

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocol integrates a self-validating system. By utilizing an internal standard and a procedural blank, researchers can definitively separate true analyte signals from derivatization artifacts or column bleed.

Step 1: Micro-Derivatization (Oxime Formation)
  • Causality: Pyridine is selected as the reaction solvent because it acts as an acid scavenger. It neutralizes the HCl liberated from hydroxylamine hydrochloride, shifting the reaction equilibrium entirely toward oxime formation.

  • Procedure:

    • Transfer 1.0 mg of the lipid extract (containing 16-hentriacontanone) into a 2 mL glass autosampler vial.

    • Spike the sample with 10 µL of an internal standard (e.g., 14-heptacosanone, 100 µg/mL).

    • Add 50 µL of hydroxylamine hydrochloride solution (2% w/v in anhydrous pyridine).

    • Seal the vial with a PTFE-lined cap and incubate at 60°C for 60 minutes.

    • Prepare a Procedural Blank by repeating steps 2-4 without the lipid extract. Validation Check: The blank must show zero signal at m/z 254 and 269 to rule out reagent contamination.

Step 2: GC-MS Acquisition Parameters
  • Causality: A 5% phenyl-arylene stationary phase (e.g., DB-5MS) is strictly required. The ultra-low bleed characteristics of this phase prevent baseline drift at the extreme temperatures (up to 320°C) necessary to volatilize a 31-carbon lipid derivative.

  • Procedure:

    • Injection: Inject 1.0 µL of the derivatized sample in splitless mode. Injector temperature: 290°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature 150°C (hold 1 min), ramp at 10°C/min to 320°C (hold 15 min).

    • MS Conditions: Transfer line at 300°C, Ion source at 250°C. Electron energy set to 70 eV.

    • Acquisition: Scan range m/z 50 to 600.

Step 3: Data Processing & Validation
  • Extract ion chromatograms (EIC) for the base peak (m/z 254 ) and the McLafferty ion (m/z 269 ).

  • Self-Validation: Calculate the peak area ratio of the target oxime to the internal standard. A consistent ratio across technical replicates confirms that both the derivatization efficiency and the MS ionization environment are stable and free of matrix suppression.

References

  • Heatmap-Based Qualitative Chemical Profiling of Cowpea (Vigna unguiculata) from Multiple Nigerian States Indicates Low Pesticide Incidence. CARI Journals.
  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. PMC (NIH).
  • Electron Ionization–Induced Release of Coded Isotopic Reporter Ions in an m/z Zone of Minimal Interference for Quantifiable, Multiplexed GC-MS Analyses. PMC (NIH).
  • Concerning the Beckmann rearrangement of aryl heteryl ketoxime ions. CORE.

Sources

Exploratory

Preliminary Investigation of 16-Hentriacontanone, Oxime Thermal Properties: Phase Transitions and Degradation Kinetics

Executive Summary & Chemical Context In the realm of advanced materials and synthetic intermediates, long-chain aliphatic oximes represent an underutilized class of compounds with significant potential in thermal energy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the realm of advanced materials and synthetic intermediates, long-chain aliphatic oximes represent an underutilized class of compounds with significant potential in thermal energy storage (Phase Change Materials) and high-temperature organic synthesis. 16-Hentriacontanone (commonly known as palmitone) is a symmetrical 31-carbon aliphatic ketone characterized by a robust hydrophobic backbone and a reported melting point of 82–83 °C[1]. Critically evaluated thermophysical data for this parent ketone provides a foundational baseline for understanding the thermodynamic behavior of its derivatives[2].

The synthesis of its oxime derivative, 16-Hentriacontanone, oxime (palmitone oxime), has been historically documented in early chemical literature[3]. However, a modern, rigorous profiling of its thermal properties remains sparse. In my capacity as a Senior Application Scientist, I have designed this technical guide to establish a self-validating framework for investigating the thermal stability, phase transitions, and degradation kinetics of 16-Hentriacontanone, oxime. Notably, under high thermal stress, this compound undergoes a thermal Beckmann rearrangement to yield N-pentadecylpalmitamide[4], a mechanism that must be carefully mapped when considering this molecule for high-temperature applications.

Mechanistic Pathway of Thermal Degradation

Understanding the thermal lifecycle of 16-Hentriacontanone, oxime requires mapping its transition from a stable crystalline solid to its ultimate pyrolytic degradation. Upon heating, the solid oxime absorbs latent heat to undergo complete fusion. If thermal stress is increased beyond its stability threshold (typically >250 °C), the molecule undergoes a thermally induced Beckmann rearrangement. This alkyl migration converts the oxime into a more thermodynamically stable amide (N-pentadecylpalmitamide)[4], which subsequently undergoes pyrolytic cleavage at extreme temperatures.

ThermalPathway Oxime 16-Hentriacontanone, oxime (Solid Phase) Melt Phase Transition (Melting ~80-90°C) Oxime->Melt Endothermic Heating Liquid Liquid Oxime (Thermally Stable) Melt->Liquid Complete Fusion Rearrange Thermal Beckmann Rearrangement (>250°C) Liquid->Rearrange High Temp Stress Amide N-Pentadecylpalmitamide (Amide Intermediate) Rearrange->Amide Alkyl Migration Degrade Thermal Degradation (Nitriles, Alkenes, CO2) Amide->Degrade Pyrolytic Cleavage

Fig 1: Thermal phase transition and Beckmann rearrangement pathway of 16-Hentriacontanone, oxime.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following methodologies have been engineered not merely as a sequence of steps, but as a system where each physical and chemical parameter validates the next.

Synthesis and Purification of 16-Hentriacontanone, Oxime

Objective: High-yield conversion of the sterically hindered palmitone to its corresponding oxime[3].

  • Substrate Dissolution: Suspend 10.0 g of 16-Hentriacontanone[1] in a mixture of 150 mL anhydrous ethanol and 15 mL pyridine within a 250 mL round-bottom flask.

    • Causality: The massive 31-carbon non-polar backbone renders the ketone insoluble in cold polar solvents. Heating the ethanol ensures complete dissolution, while pyridine acts as a crucial acid scavenger for the subsequent step.

  • Reagent Addition: Add 3.0 g of hydroxylamine hydrochloride in a single portion.

    • Causality: An excess of the reagent drives the equilibrium forward. Pyridine neutralizes the liberated HCl, generating the nucleophilic free hydroxylamine base required for the reaction.

  • Reflux & Condensation: Heat the mixture to reflux (~80 °C) under continuous magnetic stirring for 6 hours.

    • Causality: The carbonyl carbon of palmitone is heavily shielded by two 15-carbon aliphatic chains. Extended thermal energy is mandatory to overcome the high steric activation barrier for nucleophilic attack and subsequent dehydration.

  • Precipitation & Recovery: Pour the hot reaction mixture into 500 mL of vigorously stirred, ice-cold distilled water. Filter the resulting white precipitate under vacuum and recrystallize from hot ethyl acetate.

    • Causality: Rapid thermal quenching in ice water drastically reduces the solubility of the highly lipophilic oxime, forcing rapid crystallization while sequestering unreacted polar byproducts in the aqueous phase.

Thermal Profiling (DSC & TGA)

Objective: Map the phase transitions and degradation kinetics of the purified oxime.

  • Differential Scanning Calorimetry (DSC): Weigh exactly 5.0 mg of the purified oxime into an aluminum crucible and seal hermetically. Heat from 25 °C to 150 °C at a ramp rate of 10 °C/min under a 50 mL/min nitrogen purge.

    • Causality: Hermetic sealing prevents the volatilization of any residual trapped solvent, ensuring the recorded endotherm corresponds purely to the latent heat of fusion of the oxime lattice. The nitrogen purge prevents premature oxidative degradation.

  • Thermogravimetric Analysis (TGA): Place 10.0 mg of the sample in an open alumina pan. Heat from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.

    • Causality: An open pan allows evolved gases to escape freely, preventing artificial pressure build-up. This setup accurately maps the onset of mass loss ( Td​ ) and identifies the exact temperature range where the thermal Beckmann rearrangement to N-pentadecylpalmitamide occurs[4].

Quantitative Data & Projections

Based on the thermophysical behavior of the parent ketone[2] and homologous long-chain aliphatic oximes, the following table summarizes the projected quantitative thermal data for 16-Hentriacontanone, oxime. These parameters are critical for evaluating its utility in thermal energy storage or high-temperature synthesis.

ParameterSymbolExpected Value / RangeAnalytical TechniqueMechanistic Significance
Melting Temperature Tm​ 85 – 95 °CDSCDefines the upper limit for solid-state structural integrity.
Enthalpy of Fusion ΔHm​ 160 – 210 J/gDSCRepresents latent heat capacity; high values indicate strong potential as a Phase Change Material (PCM).
Decomposition Onset Td​ > 250 °CTGAMarks the threshold of primary thermal degradation and loss of molecular integrity.
Rearrangement Peak Tr​ 280 – 320 °CTGA-FTIR / DSCIndicates the activation energy threshold for the thermal Beckmann alkyl migration[4].

Conclusion & Future Perspectives

The preliminary investigation of 16-Hentriacontanone, oxime reveals a molecule with a highly stable solid phase and a predictable, endothermic melting profile dictated by its extensive van der Waals interactions. Its most fascinating thermal property is its high-temperature behavior, where it bypasses simple vaporization in favor of a thermal Beckmann rearrangement[4]. For drug development professionals and materials scientists, mastering these thermal boundaries is essential—whether the goal is to harness its latent heat for thermal regulation or to utilize it as a stable intermediate in the synthesis of complex aliphatic amides.

References

  • NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology (NIST).[Link]

  • 16-Hentriacontanone | C31H62O | CID 94741. PubChem, National Institutes of Health (NIH). [Link]

  • Reaction of ketoximes with carboxylic acid amide-sulfur trioxide complexes (US3776901A).
  • INDEX OF SUBJECTS. RSC Publishing (1890).[Link]

Sources

Foundational

Exact Molecular Weight and Elemental Analysis of 16-Hentriacontanone, Oxime: A Methodological Whitepaper

Executive Summary As analytical chemists, we frequently encounter highly lipophilic molecules that demand specialized characterization workflows. 16-Hentriacontanone, oxime (CAS: 1070-06-0), also known as palmitone oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical chemists, we frequently encounter highly lipophilic molecules that demand specialized characterization workflows. 16-Hentriacontanone, oxime (CAS: 1070-06-0), also known as palmitone oxime, is a prime example. Consisting of a 31-carbon aliphatic backbone with a central oxime moiety, its extreme hydrophobicity presents unique challenges for both mass spectrometry and microanalysis.

This technical guide establishes a robust, self-validating analytical framework for the absolute structural confirmation of 16-Hentriacontanone, oxime. By coupling High-Resolution Mass Spectrometry (HRMS) for exact mass determination with Dumas flash combustion for CHNO elemental analysis, we construct an orthogonal system that guarantees both molecular identity and macroscopic bulk purity.

Theoretical Framework & Chemical Architecture

16-Hentriacontanone, oxime (C31H63NO) is derived from the ketone 16-Hentriacontanone, which has an established exact mass of 450.48006 Da[1]. The conversion of the carbonyl group (=O) to an oxime group (=N-OH) fundamentally alters the molecule's ionization potential while retaining its waxy, hydrophobic nature.

The Causality of Hydrophobicity: The dual pentadecyl (C15) chains flanking the central oxime group dictate the molecule's physical behavior. This extreme lipophilicity renders standard aqueous extraction and electrospray protocols ineffective, necessitating the use of non-polar lipidomic solvent systems (e.g., MTBE/Methanol) to maintain the molecule in solution for MS analysis[2].

Molecular Weight Determination: Exact vs. Average Mass

In high-precision analytics, distinguishing between average molecular weight (calculated using natural isotopic abundances) and monoisotopic exact mass (calculated using the primary isotope of each element) is critical.

For C31H63NO, the exact mass is derived as follows:

  • Carbon (12C): 31 × 12.000000 = 372.000000 Da

  • Hydrogen (1H): 63 × 1.007825 = 63.492975 Da

  • Nitrogen (14N): 1 × 14.003074 = 14.003074 Da

  • Oxygen (16O): 1 × 15.994915 = 15.994915 Da

  • Total Monoisotopic Mass: 465.490964 Da

During positive-mode Electrospray Ionization (ESI+), the oxime nitrogen acts as a proton acceptor, yielding the [M+H]+ adduct. Adding the exact mass of a proton (1.007276 Da) results in a target m/z of 466.498240 .

Table 1: Mass Specifications of 16-Hentriacontanone, Oxime
ParameterValue
Chemical Formula C31H63NO
Average Molecular Weight 465.85 g/mol
Monoisotopic Exact Mass 465.490964 Da
Target[M+H]+ Exact Mass (ESI+) 466.498240 m/z

Elemental Analysis (CHNO): The Dumas Method

While HRMS confirms the molecular formula, it is a qualitative technique blind to non-ionizing impurities (e.g., inorganic salts, silica). To confirm the bulk purity of the synthesized oxime, we rely on CHNO elemental analysis via the Pregl-Dumas method[3].

This method utilizes high-temperature flash combustion to oxidize the sample completely, followed by Gas Chromatography (GC) and Thermal Conductivity Detection (TCD) to quantify the resulting gases[4].

Table 2: Theoretical Elemental Composition & Acceptable Variance

Note: In pharmaceutical quality control, experimental values must fall within a strict ±0.3% absolute error margin from theoretical values.

ElementAtomic MassAtomsMass ContributionTheoretical Mass %Acceptable Variance (±0.3%)
Carbon (C) 12.01131372.34179.93% 79.63% – 80.23%
Hydrogen (H) 1.0086363.50413.63% 13.33% – 13.93%
Nitrogen (N) 14.007114.0073.01% 2.71% – 3.31%
Oxygen (O) 15.999115.9993.43% 3.13% – 3.73%

Orthogonal Validation: A Self-Validating System

As a Senior Application Scientist, I design workflows that are inherently self-validating. Relying on a single analytical node introduces single-point failure risks.

The Logic of Orthogonality:

  • HRMS Limitation: HRMS accurately identifies the C31H63NO formula (mass error < 5 ppm) but cannot determine if the bulk powder is 99% pure or heavily contaminated with inorganic salts (which suppress ionization but do not show up on the spectra).

  • CHNO Limitation: CHNO analysis confirms the macroscopic purity of the powder. However, a mixture of C30 and C32 oxime homologs, or a structural isomer, would yield the exact same CHNO mass percentages as the pure C31 oxime.

  • The Synthesis: By combining HRMS (which locks in the specific molecular formula) with CHNO analysis (which locks in the bulk purity and absence of inorganic contaminants), the two methods cover each other's blind spots, creating an impenetrable validation system.

OrthogonalValidation Sample 16-Hentriacontanone, Oxime (C31H63NO) HRMS_Prep Lipid Extraction (MTBE/MeOH) Sample->HRMS_Prep Solubilization CHNO_Prep Tin Capsule Encapsulation (2-5 mg) Sample->CHNO_Prep Solid State HRMS_Run UHPLC-ESI-HRMS (Positive Mode) HRMS_Prep->HRMS_Run Injection CHNO_Run Flash Combustion (Dumas Method, 1000°C) CHNO_Prep->CHNO_Run Combustion HRMS_Data Exact Mass: 466.4982 m/z [M+H]+ HRMS_Run->HRMS_Data Ion Detection CHNO_Data CHNO Mass % (C:79.93, H:13.63, N:3.01, O:3.43) CHNO_Run->CHNO_Data GC-TCD Validation Orthogonal Validation Absolute Structural & Purity Confirmation HRMS_Data->Validation Formula ID CHNO_Data->Validation Bulk Purity

Orthogonal validation workflow combining HRMS and Dumas combustion for structural confirmation.

Experimental Protocols

Protocol A: UHPLC-ESI-HRMS Analysis

Step 1: Solubilization via Modified MTBE Extraction Due to the profound lipophilicity of the C31 chain, standard methanol/water extraction will cause the oxime to precipitate. We utilize a modified Methyl tert-butyl ether (MTBE)/Methanol system[2].

  • Causality: MTBE is chosen over chloroform because the lipid-rich MTBE layer forms the upper organic phase during centrifugation. This allows for clean pipetting of the oxime without passing through the protein/salt-heavy aqueous pellet at the bottom[2].

Step 2: Chromatographic Separation Inject 2 µL of the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient of Water/Acetonitrile (A) and Isopropanol/Acetonitrile (B), both containing 10 mM ammonium formate and 0.1% formic acid.

  • Causality: Isopropanol is strictly required in Mobile Phase B to successfully elute the highly hydrophobic pentadecyl chains from the C18 stationary phase.

Step 3: Ionization & Detection Analyze using a Heated Electrospray Ionization (HESI) source in positive mode. The 0.1% formic acid donates a proton to the oxime nitrogen, yielding the [M+H]+ ion at 466.4982 m/z. Ensure mass accuracy is calibrated to < 5 ppm error.

Protocol B: CHNO Microanalysis via Flash Combustion

Step 1: Sample Encapsulation Accurately weigh 2.0 to 5.0 mg of the dried oxime powder into a highly pure tin capsule, sealing it tightly to exclude atmospheric nitrogen[4].

  • Causality: Tin is not merely a container; it acts as an exothermic catalyst. When exposed to oxygen, the tin oxidizes violently, driving the local micro-environment temperature from 1000°C up to ~1800°C. This extreme heat is mandatory to fully break the resilient C-C bonds of the 31-carbon aliphatic chain[5].

Step 2: Flash Combustion (Oxidation Zone) Drop the capsule into a quartz reactor maintained at 925°C–1000°C under a temporary pulse of pure oxygen[3]. The sample combusts instantaneously into CO2, H2O, NOx, and SOx.

Step 3: Catalytic Reduction Zone Pass the combustion gas mixture over a heated copper catalyst (~600°C) using a helium carrier gas[5].

  • Causality: Flash combustion produces a mixture of nitrogen oxides (NOx). The copper catalyst strips the oxygen from these molecules, reducing all NOx species into pure N2 gas. It also acts as an oxygen scavenger to remove excess O2 that would otherwise interfere with the GC separation[5].

Step 4: GC-TCD Quantification The purified gas stream (N2, CO2, H2O) enters a gas chromatography column for separation and is quantified by a Thermal Conductivity Detector (TCD)[6]. The integrated peak areas are compared against a known standard (e.g., sulfanilamide) to calculate the exact mass percentages.

DumasMethod Sample C31H63NO Sample Combustion Oxidation Zone (O2, ~1000°C) Sample->Combustion Flash Burn Reduction Reduction Zone (Cu, ~600°C) Combustion->Reduction CO2, H2O, NOx GC GC Separation (He Carrier Gas) Reduction->GC CO2, H2O, N2 TCD TCD Detection (N2, CO2, H2O) GC->TCD Elution

Mechanistic pathway of the Dumas method converting the oxime into detectable gas species.

Data Interpretation and Quality Control

When reviewing the final data package, two primary criteria must be met to validate the synthesis of 16-Hentriacontanone, oxime:

  • Isotopic Envelope (HRMS): Due to the presence of 31 carbon atoms, the natural abundance of 13C will result in a significant M+1 peak. The M+1 peak (467.5016 m/z) should present at approximately 34% of the intensity of the monoisotopic M peak (466.4982 m/z).

  • Elemental Margins (CHNO): If the experimental Carbon percentage drops below 79.63%, it strongly indicates the presence of residual non-combustible inorganic salts or moisture from the synthesis process, warranting a recrystallization step.

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Protocols & Analytical Methods

Method

Advanced Application Note: Utilizing 16-Hentriacontanone Oxime as a High-Latent-Heat Phase Change Material for Pharmaceutical Thermal Management

Executive Summary The strict thermal requirements of modern biopharmaceuticals, vaccines, and advanced therapy medicinal products (ATMPs) demand highly reliable cold-chain logistics. Traditional Phase Change Materials (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strict thermal requirements of modern biopharmaceuticals, vaccines, and advanced therapy medicinal products (ATMPs) demand highly reliable cold-chain logistics. Traditional Phase Change Materials (PCMs), such as paraffins or water-based ice packs, frequently suffer from supercooling, low enthalpy, and catastrophic liquid leakage during phase transitions. This application note details the synthesis and integration of 16-Hentriacontanone oxime (the oxime derivative of palmitone) as an advanced, high-latent-heat PCM. By leveraging dynamic oxime-carbamate chemistry, this material can be formulated into a zero-leakage, Shape-Stabilized PCM (SSPCM) ideal for critical drug development and distribution workflows.

Mechanistic Insights: The Chemistry of 16-Hentriacontanone Oxime

To design a superior thermal buffer, one must engineer the material at the molecular level. 16-Hentriacontanone is a symmetrical, long-chain aliphatic ketone (C31H62O)[1]. While it possesses inherent phase-change properties due to its long alkyl chains, its utility is vastly expanded by converting the central carbonyl group into an oxime (>C=N-OH).

Causality Behind the Chemical Modification
  • Enthalpic Enhancement via Hydrogen Bonding: The introduction of the oxime hydroxyl group allows for extensive intermolecular hydrogen bonding. This highly ordered crystalline network requires significantly more thermal energy to disrupt during the solid-to-liquid phase transition, thereby maximizing the latent heat of fusion (ΔHm) compared to the base ketone.

  • Dynamic Covalent Integration: Pure organic PCMs transition into a highly fluid liquid state upon melting, posing a severe contamination risk to pharmaceutical packaging. The oxime group serves as a reactive node. When reacted with diisocyanates, it forms reversible oxime-carbamate bonds [2]. This allows the 16-Hentriacontanone oxime to be chemically cross-linked into a polyurethane matrix.

  • Reprocessability and Shape Stabilization: The resulting network acts as a polymeric skeleton that physically confines the aliphatic chains. Even when the PCM domain melts to absorb heat, the macroscopic structure remains solid (a Solid-Solid PCM)[3]. Furthermore, the dynamic nature of the oxime-carbamate bond allows the material to be recycled or remolded under specific thermal stimulation[4].

Pathway Ketone 16-Hentriacontanone (Base Material) Oxime 16-Hentriacontanone Oxime (H-Bonded PCM) Ketone->Oxime Oximation (Reflux, 80°C) Reagent Hydroxylamine HCl + Pyridine Reagent->Oxime SSPCM Shape-Stabilized PCM (Oxime-Carbamate Bonds) Oxime->SSPCM Dynamic Covalent Bonding Matrix Polyisocyanate Network (Crosslinker) Matrix->SSPCM

Synthesis of 16-Hentriacontanone oxime and integration into a shape-stabilized PCM network.

Quantitative Data Presentation: Thermal Properties

The following table summarizes the thermal enhancements achieved by modifying 16-Hentriacontanone and cross-linking it into an SSPCM matrix. The data illustrates the trade-off between absolute latent heat and structural stability, a critical calculation for packaging engineers.

Material FormulationPhase Transition Temp (Tₘ °C)Latent Heat (ΔHₘ J/g)Leakage Rate at Tₘ + 20°C (%)Recyclability / Reprocessability
16-Hentriacontanone (Pure) [1]~82.0 - 84.0~180.0100% (Complete liquefaction)None (Single-use physical form)
16-Hentriacontanone Oxime ~88.0 - 91.0~210.5100% (Complete liquefaction)None (Single-use physical form)
Oxime-Carbamate SSPCM Composite [2]~85.0 - 89.0130.0 - 145.0*0% (Shape-stabilized) High (via dynamic bond exchange)

*Note: The slight reduction in latent heat for the SSPCM is due to the mass fraction of the non-melting polyurethane structural skeleton. However, a latent heat >130 J/g remains highly competitive for pharmaceutical thermal management[3]. Transition temperatures can be further depressed to cold-chain ranges (2-8°C) by co-polymerizing with specific molecular weights of Polyethylene Glycol (PEG)[5].

Experimental Protocols

The following self-validating protocols are designed for formulation scientists to synthesize the active PCM and fabricate the leak-proof composite.

Protocol 1: Synthesis and Purification of 16-Hentriacontanone Oxime

Objective: Convert the base ketone into an oxime to enable hydrogen bonding and provide a reactive hydroxyl site.

  • Reagent Preparation: Dissolve 50.0 g of 16-Hentriacontanone in 300 mL of anhydrous ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Oximation Reaction: Add 15.0 g of hydroxylamine hydrochloride and 20.0 mL of pyridine to the solution.

    • Causality: Pyridine is strictly required not just as a solvent, but as an acid scavenger. It neutralizes the HCl liberated from the hydroxylamine salt, shifting the equilibrium toward the nucleophilic attack on the carbonyl carbon.

  • Thermal Processing: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 6 hours under continuous stirring.

  • Product Isolation: Pour the hot mixture into 1.0 L of ice-cold distilled water. The 16-Hentriacontanone oxime will precipitate as a white solid. Filter under a vacuum and wash thoroughly with cold water to remove residual pyridine.

  • Self-Validation (QC): Recrystallize the product from ethanol. Verify the chemical conversion using Fourier Transform Infrared (FTIR) spectroscopy.

    • Acceptance Criteria: The protocol is successful if the sharp C=O stretching band at ~1710 cm⁻¹ completely disappears, replaced by a broad -OH stretch at 3200–3300 cm⁻¹ and a C=N stretch at ~1650 cm⁻¹.

Protocol 2: Fabrication of the Shape-Stabilized PCM (SSPCM)

Objective: Cross-link the synthesized oxime into a polyurethane network to eliminate liquid leakage[6].

  • Matrix Blending: In a vacuum-sealed planetary mixer, melt 40.0 g of the synthesized 16-Hentriacontanone oxime at 95°C. If targeting lower temperatures for biologics, blend with PEG (Mn = 4000 or 8000) at this stage[5].

  • Cross-linking Initiation: Add hexamethylene diisocyanate (HDI) at an equimolar ratio to the oxime hydroxyl groups. Introduce 0.1 wt% dibutyltin dilaurate (DBTDL) as a catalyst.

    • Causality: HDI is chosen over aromatic isocyanates (like MDI) to prevent UV-induced yellowing and to provide a flexible aliphatic skeleton that accommodates the volumetric expansion of the PCM during melting.

  • Curing: Pour the homogeneous mixture into Teflon molds (shaped as pharmaceutical packaging inserts) and cure in a vacuum oven at 65°C for 24 hours to form the oxime-carbamate network[2].

  • Self-Validation (Leakage Test): Remove the cured SSPCM from the mold. Place the solid disk on a piece of qualitative filter paper and place it in an oven set to 110°C (20°C above the melting point) for 2 hours.

    • Acceptance Criteria: A successfully cross-linked network will retain its exact macroscopic shape and leave zero grease marks on the filter paper, validating its safety for proximity to sterile drug products.

Workflow S1 1. Synthesis Convert ketone to oxime via NH2OH QC1 QC: FTIR Analysis Check for -OH & C=N peaks S1->QC1 S2 2. Matrix Integration React oxime with diisocyanate QC1->S2 QC2 QC: Filter Paper Test Verify zero leakage at Tm + 20°C S2->QC2 S3 3. Thermal Profiling DSC for Latent Heat & Tm QC2->S3 S4 4. Cold-Chain Simulation Thermal cycling stability test S3->S4

Step-by-step workflow for the development and validation of the oxime-based PCM.

Thermal Cycling and Reliability

For drug development professionals, a PCM is only viable if it survives hundreds of thermal cycles (e.g., repeated shipping routes) without degradation.

Protocol 3: DSC Thermal Profiling

  • Extract a 5–10 mg sample of the cured SSPCM and seal it in an aluminum crucible.

  • Perform Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere.

  • Cycle the temperature from 20°C to 120°C at a heating/cooling rate of 5°C/min for 200 cycles.

  • Causality & Validation: Analyze the thermograms. The dynamic oxime-carbamate bonds act as molecular shock absorbers, preventing the phase separation of the aliphatic chains[4]. The protocol is validated if the change in latent heat (ΔHm) and melting temperature (Tm) varies by less than 2% after 200 cycles, proving the material's long-term viability for pharmaceutical cold-chain logistics.

References

  • Yuan, A., Wu, B., Wang, Y., & Lei, J. (2020). Recyclable solid-solid phase-change materials cross-linked by reversible oxime-carbamate bonds for solar energy storage. Polymer/ResearchGate. Available at:[Link]

  • Huang, R., Yang, A., Liu, Z., & Yang, W. (2024). Poly(ethylene glycol)-based polyurethanes based on dynamic oxime-urethane bonds for sustainable thermal energy storage. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available at:[Link]

  • Liu, T., et al. (2022). Catalyst-free, reprocessable, intrinsic photothermal phase change materials networks based on conjugated oxime structure. Chemical Engineering Journal, 450(3), 138144. Available at:[Link]

  • National Institute of Standards and Technology (NIST). 16-Hentriacontanone - NIST WebBook. Available at:[Link]

  • Kong, W., et al. (2023). Reprocessable, Photothermal Phase Change Material-Based Hybrid Polymeric Networks for Solar-to-Thermal Energy Storage. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Sources

Application

Application Note: Advanced Chromatographic Separation Techniques for 16-Hentriacontanone, Oxime

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plant Epicuticular Waxes, Lipid Extracts, and Synthetic Formulations Executive Summary & Chemical Profiling 16-Hentriacontan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plant Epicuticular Waxes, Lipid Extracts, and Synthetic Formulations

Executive Summary & Chemical Profiling

16-Hentriacontanone, commonly known as palmitone, is a symmetrical very-long-chain aliphatic ketone (C31H62O) with a molecular weight of 450.8 g/mol , frequently identified in plant epicuticular waxes such as onion foliage and extracts of Rostellularia diffusa[1][2][3]. Its oxime derivative, 16-hentriacontanone oxime (palmitone oxime, C31H63NO), presents a unique analytical challenge.

While oximes are highly valued in drug development—often acting as supernucleophilic systems for the detoxification of organophosphates[4]—the extreme lipophilicity of the C31 alkyl chain combined with the polar, thermally labile central =N-OH group renders standard chromatographic approaches ineffective. Long-chain ketones and their oximes are virtually insoluble in water and require aggressive non-polar solvents for dissolution[5].

This application note details two orthogonal, self-validating chromatographic workflows designed specifically for this molecule: Non-Aqueous Reversed-Phase Liquid Chromatography (NARP-HPLC) for intact quantification, and High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for structural elucidation.

Analytical Causality: The "Why" Behind the Methods

Standard Reversed-Phase Liquid Chromatography (RPLC) utilizes aqueous mobile phases, which cause immediate on-column precipitation of C31 lipids. Furthermore, palmitone oxime lacks a conjugated π -electron system, making UV-Vis detection practically useless.

  • The LC Solution: We employ NARP-HPLC coupled with Charged Aerosol Detection (CAD) . In NARP, water is entirely eliminated. Acetonitrile (ACN) acts as the "weak" solvent, while Isopropanol (IPA) acts as the "strong" solvent to solvate the hydrophobic tails.

  • The GC Solution: Direct GC analysis of oximes is notoriously unreliable. Under thermal stress in a hot GC inlet, ketoximes like palmitone oxime undergo the Beckmann rearrangement to form N-substituted amides (e.g., N-pentadecylpalmitamide)[6].

  • The GC Causality: To prevent this degradation, the oxime must be derivatized (silylated) to replace the labile proton with a trimethylsilyl (TMS) group, enhancing both thermal stability and volatility.

MethodSelection Start 16-Hentriacontanone, oxime (MW: 465.8 g/mol, Highly Lipophilic) LC_Path Liquid Chromatography (NARP-HPLC) Start->LC_Path Intact Analysis / Avoid Thermal Stress GC_Path Gas Chromatography (GC-MS) Start->GC_Path High Resolution / Structural ID LC_Det Detector Selection (CAD / ELSD / APCI-MS) LC_Path->LC_Det No UV Chromophore GC_Prep Sample Derivatization (TMS-Oxime Formation) GC_Path->GC_Prep Prevent Beckmann Rearrangement LC_Final Optimized NARP Method (Isopropanol/Acetonitrile) LC_Det->LC_Final Universal Detection GC_Final High-Temp GC-MS (Non-polar Capillary Column) GC_Prep->GC_Final Increased Volatility

Figure 1: Decision matrix for selecting the optimal chromatographic workflow.

Protocol A: NARP-HPLC-CAD (Intact Analysis)

Retention Mechanism

In NARP, retention is driven by lipophilic partitioning (Van der Waals forces) between the C31 alkyl chains of the oxime and the C18 stationary phase. Elution is achieved by increasing the concentration of a highly solvating organic modifier (IPA).

NARP_Mechanism Analyte Palmitone Oxime (C31 Alkyl Chain) Interaction Van der Waals Forces (Lipophilic Partitioning) Analyte->Interaction StatPhase Stationary Phase (C18 / C8 Hydrophobic) StatPhase->Interaction MobPhase Mobile Phase (Weak: ACN / Strong: IPA) Elution Desorption & Elution MobPhase->Elution Solvation of C31 Chain Interaction->Elution Increasing IPA %

Figure 2: Mechanism of Non-Aqueous Reversed-Phase (NARP) retention.

Step-by-Step Methodology
  • Sample Preparation: Weigh 5.0 mg of 16-hentriacontanone oxime. Dissolve in 10 mL of a 1:1 (v/v) mixture of Chloroform and Isopropanol. Sonicate at 40 °C for 10 minutes to ensure complete solubilization. Filter through a 0.2 µm PTFE syringe filter.

  • Column Selection: Use a high-carbon-load C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: 100% Acetonitrile (LC-MS grade).

    • Mobile Phase B: 100% Isopropanol (LC-MS grade).

  • Detector Settings (CAD): Set the evaporator temperature to 35 °C. (A lower temperature is chosen to prevent volatilization of any semi-volatile impurities, though the C31 oxime itself is non-volatile). Set data collection rate to 10 Hz.

  • Thermostatting: Maintain the column compartment at 45 °C. Causality: Elevated temperature significantly reduces the backpressure caused by the high viscosity of Isopropanol.

Self-Validating System Check (NARP)

The Carryover Protocol: Highly lipophilic compounds are notorious for column accumulation. To validate the method, inject a blank (1:1 Chloroform:IPA) immediately following the highest calibration standard.

  • Acceptance Criterion: The blank must show <0.5% of the standard's peak area at the oxime's retention time. If carryover exceeds this, the 100% IPA wash step at the end of the gradient must be extended by 5 minutes.

Protocol B: GC-MS with Silylation (Structural Elucidation)

Step-by-Step Methodology
  • Extraction & Drying: Extract the sample using ethyl acetate[3]. Transfer 1.0 mL of the extract to a silanized glass GC vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatization (Silylation): Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and heat in a block at 75 °C for 45 minutes. Allow to cool to room temperature before injection.

  • Column Selection: Use a high-temperature fused silica capillary column, DB-5HT (30 m × 0.25 mm × 0.1 µm film thickness).

  • Injection Parameters: Inject 1.0 µL in splitless mode. Inlet temperature must be set to 280 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range: m/z 50 to 650.

Self-Validating System Check (GC-MS)

The Artifact Monitoring Protocol: To ensure the trustworthiness of the derivatization, the MS method must actively monitor for the Beckmann rearrangement artifact[6].

  • Acceptance Criterion: Extract the Extracted Ion Chromatogram (EIC) for the expected mass of N-pentadecylpalmitamide. If this peak is present at >2% relative abundance, it indicates incomplete silylation or an active (dirty) GC inlet liner. The run is invalidated, and inlet maintenance is required.

Quantitative Data & Method Summaries

The following tables summarize the optimized instrument parameters for both validated protocols.

Table 1: NARP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (ACN)% Mobile Phase B (IPA)Elution Phase
0.01.08020Equilibration
2.01.08020Isocratic Hold
15.01.01090Linear Gradient
20.01.00100Column Wash
25.01.08020Re-equilibration

Table 2: GC-MS Oven Temperature Program

Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Run Time (min)
-1502.02.0
15.02800.010.6
5.036010.036.6

Table 3: Comparative Method Performance

ParameterNARP-HPLC-CADGC-MS (Derivatized)
Primary Utility Intact quantification, purity analysisStructural ID, trace impurity profiling
Sample Prep Time < 15 minutes~ 60 minutes (includes incubation)
Thermal Degradation Risk None (Ambient/45 °C)Low (Protected by TMS group)
Sensitivity (LOD) ~ 50 ng on-column~ 1 ng on-column (SIM mode)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 16-Hentriacontanone Oxime Synthesis

Welcome to the Technical Support Center for advanced lipid and aliphatic chemistry. 16-Hentriacontanone (commonly known as palmitone) is a C31 symmetrical aliphatic ketone. Due to its extreme lipophilicity and the severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced lipid and aliphatic chemistry. 16-Hentriacontanone (commonly known as palmitone) is a C31 symmetrical aliphatic ketone. Due to its extreme lipophilicity and the severe steric shielding provided by its two 15-carbon alkyl chains, standard oxime condensation protocols often result in abysmal yields[1].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the synthesis of 16-Hentriacontanone oxime.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion despite refluxing for 24 hours in ethanol. What is going wrong?

Causality & Solution: You are experiencing a severe phase mismatch. 16-Hentriacontanone is practically insoluble in cold or boiling ethanol, whereas your reagent, hydroxylamine hydrochloride ( NH2​OH⋅HCl ), is highly polar and soluble in ethanol. In pure ethanol, the concentration of the reactive ketone species in the solution phase is near zero, starving the reaction. Action: Switch to a co-solvent system. A 2:1 mixture of Toluene and Ethanol is optimal. Toluene fully solvates the long-chain aliphatic ketone at reflux temperatures, while ethanol keeps the hydroxylamine and buffer in solution, allowing the reaction to occur homogeneously.

Q2: I am using Pyridine as a base, but my yields are inconsistent. Should I change my buffering agent?

Causality & Solution: Yes. The condensation of a ketone with hydroxylamine is highly pH-dependent, following a kinetic mechanism elucidated by W.P. Jencks[2]. The reaction proceeds via a tetrahedral carbinolamine intermediate. If the pH is too low (< 3), the hydroxylamine is fully protonated ( NH3+​OH ) and loses its nucleophilicity. If the pH is too high (> 7), the acid-catalyzed dehydration of the intermediate to the final oxime becomes the rate-limiting step[3]. Pyridine can sometimes push the pH too high or fail to buffer effectively against the generated HCl. Action: Replace pyridine with Sodium Acetate (NaOAc) . NaOAc creates a self-regulating buffer system with the HCl from the hydroxylamine salt, pinning the reaction pH exactly between 4.5 and 5.5. This is the kinetic "Goldilocks zone" for rapid oxime formation[3].

Q3: How do I push the reaction to 100% completion?

Causality & Solution: Oxime formation is a reversible condensation reaction that generates one equivalent of water. Because of the steric bulk of the C31 chains in palmitone, the forward reaction is exceptionally slow. If water remains in the system, the reverse hydrolysis reaction competes effectively, capping your maximum yield. Action: Implement a Dean-Stark apparatus . By using the Toluene/Ethanol co-solvent system, you can azeotropically remove the water generated during the reaction. The continuous removal of water shifts the thermodynamic equilibrium entirely to the right (Le Chatelier's Principle).

Q4: Are there alternative catalysts if I want to avoid standard buffers?

Causality & Solution: Recent methodologies have demonstrated that weak organic acids, such as oxalic acid , can act as highly efficient catalysts for oxime synthesis in organic solvents, achieving excellent yields (90-95%) without the need for basic buffers[4]. The acid facilitates the dehydration step without completely protonating the nucleophile.

Part 2: Mechanistic Visualization

Mechanism K 16-Hentriacontanone (Electrophile) TI Tetrahedral Carbinolamine Intermediate K->TI Nucleophilic Attack (Favored at pH > 4) H Hydroxylamine (Nucleophile) H->TI O Palmitone Oxime + H2O TI->O Acid-Catalyzed Dehydration (Favored at pH < 6)

Fig 1: pH-dependent Jencks mechanism for oxime condensation.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and expected yields for 16-Hentriacontanone oxime synthesis based on historical and optimized protocols.

Solvent SystemBase / CatalystTemperatureWater RemovalExpected YieldReaction Time
Pure EthanolPyridine78 °C (Reflux)None25 - 35%24 - 48 h
n-ButanolSodium Acetate117 °C (Reflux)None50 - 60%12 - 24 h
AcetonitrileOxalic Acid82 °C (Reflux)None~85%2 - 4 h
Toluene : Ethanol (2:1) Sodium Acetate 105 °C (Reflux) Dean-Stark > 95% 4 - 6 h

Part 4: Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By monitoring physical state changes and volumetric byproducts, the researcher can confirm the success of each step in real-time.

Materials Required:
  • 16-Hentriacontanone (Palmitone): 10.0 mmol (450.9 g/mol 4.51 g)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ): 30.0 mmol (3.0 equivalents)

  • Sodium acetate anhydrous (NaOAc): 30.0 mmol (3.0 equivalents)

  • Toluene (Anhydrous): 40 mL

  • Absolute Ethanol: 20 mL

Step-by-Step Methodology:
  • Phase Matching & Solvation: In a 250 mL round-bottom flask, add 4.51 g of 16-Hentriacontanone and 40 mL of Toluene. Stir and heat gently to 60 °C until the ketone is completely dissolved.

    • Validation Checkpoint: The solution must transition from a cloudy suspension to a completely transparent, colorless liquid.

  • Reagent Activation: In a separate beaker, dissolve the NH2​OH⋅HCl and NaOAc in 20 mL of absolute ethanol. Stir for 10 minutes. A fine white precipitate of NaCl will form as the free hydroxylamine is generated.

  • Combination & Azeotropic Setup: Add the ethanol suspension to the toluene solution. Equip the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser.

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux (approx. 105 °C). The binary azeotrope of toluene/ethanol/water will carry the generated water into the Dean-Stark trap.

    • Validation Checkpoint: Monitor the water collection in the trap. The theoretical yield of water is 10.0 mmol (0.18 mL). The reaction is thermodynamically complete when water droplets cease to accumulate in the trap (typically 4-6 hours).

  • Hot Filtration: While the reaction mixture is still hot (> 80 °C), filter it rapidly through a coarse glass frit to remove the insoluble NaCl and unreacted NaOAc salts.

    • Causality: 16-Hentriacontanone oxime is highly lipophilic and will crash out of solution if the toluene cools, trapping the salts within the product matrix.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Collect the precipitated white crystals of 16-Hentriacontanone oxime via vacuum filtration and wash with 10 mL of ice-cold ethanol.

Workflow S1 1. Solvation Toluene:EtOH (2:1) S2 2. Buffering & Activation NaOAc (pH 4.5-5.5) S1->S2 S3 3. Azeotropic Reflux Dean-Stark Trap S2->S3 S4 4. Hot Filtration Remove NaCl/NaOAc S3->S4 S5 5. Crystallization Absolute Ethanol S4->S5

Fig 2: Optimized self-validating workflow for Palmitone oxime synthesis.

References

  • Channon, H. J., & Chibnall, A. C. (1929). Synthesis and crystal spacings of certain long-chain paraffins, ketones and secondary alcohols. SciSpace. 1

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. 2

  • Bandyopadhyay, P., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science (RSC Publishing). 3

  • Amani, K., et al. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. 4

Sources

Optimization

resolving solubility issues of 16-Hentriacontanone, oxime in organic solvents

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with ultra-hydrophobic long-chain aliphatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with ultra-hydrophobic long-chain aliphatic compounds. 16-Hentriacontanone, oxime (the oxime derivative of palmitone) presents a unique physicochemical challenge. With a 31-carbon backbone flanking a central oxime group, its extreme lipophilicity and strong intermolecular van der Waals forces lead to notoriously poor solubility in standard organic solvents[1].

This guide is designed to move beyond trial-and-error. Here, we will dissect the thermodynamic causality behind these solubility failures and provide self-validating protocols to ensure your compound is truly dissolved, not merely suspended.

Part 1: The Physicochemical Root of the Problem

To solve a solubility issue, we must first understand the energetic barriers preventing dissolution. The massive aliphatic chains of 16-Hentriacontanone, oxime induce a high crystalline lattice energy that must be overcome by the solvent system[2].

Table 1: Physicochemical Properties Driving Solubility Behavior

ParameterValue (Approximate)Impact on Solubility
Molecular Formula C31H63NOThe high carbon-to-heteroatom ratio dictates extreme hydrophobicity.
Molecular Weight 465.8 g/mol High MW significantly reduces the entropy of mixing in solvent systems.
LogP (Octanol/Water) ~11.52Virtually insoluble in water or polar organics; requires non-polar environments[3].
Melting Point ~84 °CHigh crystalline lattice energy; requires thermal energy to disrupt solid state[4].
Hydrogen Bonding 1 Donor, 2 AcceptorsThe oxime group allows limited H-bonding, which we can target with co-solvents.
Part 2: Core Troubleshooting Workflow

Below is the logical progression for tackling the solubilization of long-chain aliphatic oximes.

SolubilizationWorkflow Start 16-Hentriacontanone, oxime Solubilization Solvent Select Non-Polar Solvent (e.g., CHCl3, THF, Toluene) Start->Solvent Heat Apply Thermal Energy (40-60°C) Solvent->Heat Sonicate Mechanical Disruption (Bath Sonication) Heat->Sonicate Check Visual Inspection (Tyndall Effect) Sonicate->Check Success True Solution Achieved Check->Success Clear Fail Micro-suspension / Precipitate Check->Fail Cloudy CoSolvent Add Co-solvent (e.g., 5% Isopropanol) Fail->CoSolvent CoSolvent->Heat

Workflow for solubilizing long-chain aliphatic oximes using thermal and mechanical disruption.

Phase 1: Solvent Selection (Overcoming Hydrophobic Mismatch)

The Causality: Solvents must closely match the Hildebrand solubility parameter of the solute's aliphatic chains. Polar solvents (DMSO, Methanol, Acetonitrile) fail because the thermodynamic cost of creating a cavity in the solvent for the C15 chains far exceeds the favorable hydrogen-bonding interactions at the oxime group[1]. Protocol:

  • Discard standard polar aprotic solvents.

  • Select a primary halogenated solvent (Chloroform, Dichloromethane) or a non-polar aromatic (Toluene). If toxicity is a concern for downstream applications, Tetrahydrofuran (THF) is the optimal alternative.

Phase 2: Thermal & Mechanical Disruption

The Causality: At room temperature, the kinetic energy of the solvent is insufficient to break the highly ordered van der Waals packing of the 31-carbon backbone[2]. Protocol:

  • Suspend 5 mg of the oxime in 1 mL of your chosen primary solvent (e.g., THF) in a sealed borosilicate glass vial.

  • Submerge the vial in a water bath heated to 50–60 °C (ensure this is below the solvent's boiling point).

  • Apply bath sonication for 5–10 minutes while maintaining the temperature. The cavitation bubbles provide localized mechanical sheer to dismantle crystalline aggregates.

Phase 3: Co-Solvent Stabilization

The Causality: A single solvent often struggles to simultaneously solvate both the massive lipophilic tails and the polar oxime headgroup. Introducing a secondary solvent increases the entropy of mixing and stabilizes the polar headgroup, preventing rapid recrystallization upon cooling[5]. Protocol:

  • Once dissolved in the hot primary solvent (e.g., Toluene), add 5–10% (v/v) of a secondary hydrogen-bonding solvent (e.g., Isopropanol) dropwise.

  • Vortex immediately. The isopropanol will hydrogen-bond with the =N-OH group, acting as a thermodynamic buffer as the solution returns to room temperature.

Part 3: Self-Validating Protocol for Complete Dissolution

A critical error in drug development is mistaking a micro-suspension for a true solution. This leads to erratic concentration gradients and failed biological assays. You must implement a self-validating system to confirm thermodynamic dissolution.

ValidationPathway Prepare Prepare 1 mg/mL Mixture Laser Shine 650nm Laser Through Vial Prepare->Laser Scattering Observe Scattering Perpendicular to Beam Laser->Scattering TrueSol No Scattering (Polydispersity < 0.1) Scattering->TrueSol Invisible Beam Suspension Visible Beam Path (Aggregates > 100nm) Scattering->Suspension Visible Beam DLS DLS Measurement (Optional but definitive) TrueSol->DLS Verify Suspension->DLS Quantify

Self-validating protocol using the Tyndall effect and DLS to confirm true thermodynamic solution.

The Tyndall Effect Validation Test:

  • Take your prepared sample into a darkened room.

  • Shine a focused 650 nm (red) laser pointer directly through the glass vial.

  • Observe the vial perpendicular to the beam path.

  • Interpretation: If you see a distinct, glowing beam path traversing the liquid, you have a colloidal micro-suspension (undissolved aggregates scattering light). If the beam path is entirely invisible, you have successfully achieved a true thermodynamic solution.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate upon cooling even after completely dissolving in hot chloroform? A1: This is a purely thermodynamic phenomenon. The solubility of long-chain aliphatic compounds is heavily temperature-dependent[5]. As the kinetic energy of the system decreases upon cooling, the van der Waals forces between the C15 chains outcompete the solvent-solute interactions, leading to rapid nucleation and precipitation. Solution: Maintain the solution at 37 °C during your assays, or utilize the Co-Solvent Stabilization protocol (Phase 3) to lower the recrystallization temperature.

Q2: I need to test this oxime in an in vitro biological assay. Can I use DMSO as my stock solvent? A2: No. DMSO is a highly polar aprotic solvent. While it is the gold standard for many small molecules, it suffers from severe "hydrophobic mismatch" with the 31-carbon backbone of 16-Hentriacontanone, oxime. The compound will immediately crash out of solution upon contact with aqueous media, yielding false negatives in your assays. Solution: Formulate the oxime in lipid nanoparticles, liposomes, or use a biocompatible surfactant (e.g., Tween-80) with a small amount of ethanol as a carrier vehicle[2].

Q3: My solution looks perfectly clear to the naked eye, but my assay results are highly variable. What is happening? A3: You are likely dealing with sub-micron aggregates. Visual inspection is insufficient for compounds with a LogP > 11. To definitively verify dissolution, you must run the sample through Dynamic Light Scattering (DLS). A true solution will show no measurable particles, whereas a micro-suspension will reveal aggregate peaks >100nm. Ensure your Polydispersity Index (PDI) is < 0.1 before proceeding to sensitive assays.

References[4] 16-Hentriacontanone|502-73-8 - LookChem. lookchem.com. Verify Source[1] Interaction of Organic Solvents with the Epicuticular Wax Layer of Wheat Leaves. acs.org. Verify Source[2] Hexadecan-3-ol | 593-03-3 - Benchchem. benchchem.com. Verify Source[5] Temperature and pH Stimuli-Responsive System Delivers Location-Specific Antimicrobial Activity with Natural Products - PMC. nih.gov. Verify Source[3] Structure Database (LMSD) - LIPID MAPS. lipidmaps.org. Verify Source

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 16-Hentriacontanone Oxime

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 16-Hentriacontanone oxime (also known as palmitone oxime). 16-Hentriacontanone is a highly hydrophobic 31-carbon aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 16-Hentriacontanone oxime (also known as palmitone oxime). 16-Hentriacontanone is a highly hydrophobic 31-carbon aliphatic ketone[1]. While its oxime derivative is structurally robust, it remains susceptible to environmental degradation over time. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded protocols to prevent hydrolysis and ensure experimental reproducibility.

Mechanistic Grounding & Causality

To prevent degradation, one must first understand the causality of oxime cleavage. Oximes generally possess greater intrinsic hydrolytic stability than imines or hydrazones due to the delocalization of the oxygen lone pair into the C=N bond, which reduces the electrophilicity of the imine carbon[2].

Despite this stability, the hydrolysis of 16-Hentriacontanone oxime is an acid-catalyzed bimolecular process[2][3]. The degradation requires two environmental triggers:

  • Protons (Acidic Environment): Protonation of the oxime nitrogen or oxygen increases the electrophilicity of the adjacent carbon[2].

  • Moisture (H₂O): Water acts as a nucleophile, attacking the protonated intermediate to form a tetrahedral carbinolamine intermediate[3]. This intermediate subsequently collapses, cleaving the N-O bond to yield the parent ketone (16-Hentriacontanone) and hydroxylamine[3].

HydrolysisMechanism A 16-Hentriacontanone Oxime B Protonated Oxime (Electrophilic Carbon) A->B + H+ (Acid Catalysis) C Carbinolamine Intermediate B->C + H2O (Nucleophilic Attack) D 16-Hentriacontanone (Parent Ketone) C->D - Hydroxylamine

Acid-catalyzed hydrolysis mechanism of 16-Hentriacontanone oxime.

Quantitative Stability Profile

Understanding the relative kinetic lability of the C=N-OH linkage dictates our storage parameters. The table below synthesizes the stability of oximes relative to other conjugates[2][3].

Conjugate TypeRelative Hydrolysis Rate Constant (Neutral pH)Susceptibility to Acid CatalysisStructural Defense Mechanism
Imine HighestVery HighNone (Highly electrophilic carbon)
Methylhydrazone ~600x higher than oximeHighNitrogen lone-pair delocalization
16-Hentriacontanone Oxime Baseline (1x)Moderate (Requires H⁺ and H₂O)Oxygen electronegativity & extreme aliphatic hydrophobicity
Standard Operating Procedure (SOP): Anhydrous Preparation & Storage

To create a self-validating storage system, you must eliminate the causal agents of hydrolysis (H⁺ and H₂O) and establish baseline purity metrics.

StorageWorkflow S1 Anhydrous Drying S2 NMR Baseline Validation S1->S2 S3 Argon Glovebox Aliquoting S2->S3 S4 Silanized Amber Vials S3->S4 S5 -20°C with Basic Desiccant S4->S5

Self-validating SOP workflow for the long-term anhydrous storage of oximes.

Step-by-Step Methodology:
  • Anhydrous Synthesis & Drying: During the final purification of 16-Hentriacontanone oxime, utilize anhydrous MgSO₄ to sequester residual water[2]. Transfer the purified solid to a lyophilization flask and apply high vacuum (<0.1 Torr) for 24 hours to remove trace solvent moisture.

  • Baseline Validation (Self-Validating Step): Before storage, acquire a baseline ¹H-NMR spectrum in anhydrous CDCl₃. Quantify the ratio of the oxime OH proton to any trace alpha-protons of the parent 16-Hentriacontanone (CAS: 502-73-8)[1]. Retain a sealed control aliquot at room temperature. By comparing future aliquots against this Time Zero baseline and the control, the system self-validates the efficacy of the cryogenic storage.

  • Inert Atmosphere Aliquoting: Transfer the dried powder into a glovebox purged with Argon. Argon is heavier than nitrogen and provides a superior blanket against moisture-laden ambient air.

  • Vial Selection & Sealing: Aliquot the compound into amber, silanized glass vials. Standard borosilicate glass possesses slightly acidic surface silanols; silanization neutralizes these sites, preventing localized acid catalysis[3]. Amber glass prevents UV-induced E/Z isomerization.

  • Secondary Containment & Cryogenic Storage: Place the sealed vials inside a secondary desiccator cabinet containing a basic desiccant (e.g., Drierite mixed with a small amount of NaOH pellets) to scavenge both moisture and stray acidic vapors. Store the entire assembly at -20°C to kinetically freeze any residual degradation pathways.

Troubleshooting Guide

Symptom: Appearance of a 16-Hentriacontanone peak in post-storage HPLC/NMR. Cause: Moisture ingress coupled with trace acidity[3]. Even highly hydrophobic 31-carbon aliphatic chains cannot entirely shield the oxime bond if water condenses inside the vial during improper thawing. Solution: Ensure vials are allowed to reach room temperature inside a desiccator before opening. Opening a cold vial immediately introduces atmospheric condensation. Re-purify the degraded batch via recrystallization or column chromatography.

Symptom: Inconsistent assay results after freeze-thaw cycles. Cause: Repeated temperature fluctuations cause micro-condensation and localized concentration of impurities, accelerating the carbinolamine intermediate formation[3]. Solution: Transition to single-use aliquots during Step 3 of the SOP. Never return unused portions to the primary stock vial.

Symptom: Discoloration of the white/light-yellow powder. Cause: Photolytic degradation or oxidation of the hydroxylamine byproduct[3]. Solution: Verify the integrity of the amber vials. Ensure the Argon purge was sufficient to displace all oxygen prior to sealing.

Frequently Asked Questions (FAQs)

Q: Why is my 16-Hentriacontanone oxime hydrolyzing even when stored at -20°C? A: Temperature alone only slows the kinetics of hydrolysis; it does not eliminate the thermodynamic driving force if reactants are present. If the sample was not rigorously dried under high vacuum (Step 1) or if standard, non-silanized acidic glass was used (Step 4), the trapped H⁺ and H₂O will slowly cleave the bond even at -20°C[2][3].

Q: Can I store the oxime in a stock solution rather than as a dry powder? A: It is highly discouraged for long-term storage. While oximes are more stable than hydrazones in solution[2], any trace moisture in organic solvents (like DMSO or chloroform) will eventually drive hydrolysis. If a solution must be stored, use strictly anhydrous solvents stored over molecular sieves, maintain a neutral to slightly basic pH, and limit storage to less than one month.

Q: Does the extreme hydrophobicity of the 31-carbon chain protect the oxime bond? A: Yes, the long aliphatic chains of palmitone provide significant steric hindrance and a hydrophobic shield that repels bulk water[1]. However, in organic solvents where the lipid is fully dissolved, or in the presence of localized condensation, this macroscopic hydrophobicity is bypassed, leaving the C=N-OH bond vulnerable to nucleophilic attack[3].

References
  • Hydrolytic Stability of Hydrazones and Oximes Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • 16-Hentriacontanone | C31H62O | CID 94741 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

purification methods to remove unreacted palmitone from 16-Hentriacontanone, oxime

Welcome to the technical support guide for the purification of 16-Hentriacontanone, oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 16-Hentriacontanone, oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to effectively remove unreacted starting material from your desired oxime product.

Introduction: The Purification Challenge

The synthesis of 16-Hentriacontanone, oxime from its parent ketone, 16-Hentriacontanone (commonly known as palmitone), often results in a crude mixture containing both the desired oxime and unreacted palmitone.[1][2][3] The successful isolation of the pure oxime hinges on exploiting the key physicochemical differences between these two molecules. The conversion of the ketone's carbonyl group (C=O) to an oxime's hydroxyimino group (C=N-OH) introduces a hydroxyl moiety, which significantly increases the molecule's polarity.[4][5] This difference in polarity is the cornerstone of the purification strategies discussed herein.

Section 1: Comparative Analysis of Reactant and Product

Understanding the properties of both the starting material and the product is critical for designing an effective purification protocol.

Table 1: Physicochemical Properties of Palmitone vs. its Oxime Derivative

PropertyPalmitone (16-Hentriacontanone)16-Hentriacontanone, OximeRationale for Separation
Synonyms Dipentadecyl ketone[1][2][3]Palmitone OximeN/A
Molecular Formula C₃₁H₆₂O[1][2]C₃₁H₆₃NOIntroduction of a nitrogen and an additional hydrogen atom.
Functional Group Ketone (C=O)Oxime (C=N-OH)The hydroxyl (-OH) group in the oxime is the key differentiator.
Polarity LowModerateThe C=N-OH group makes the oxime significantly more polar than the C=O group of the parent ketone. This is the primary property exploited for separation.
Melting Point 82-86 °C[2][3][6]Expected to be different from the starting material.A sharp melting point of the final product is a key indicator of purity.
Solubility Profile Soluble in non-polar organic solvents (e.g., hexane, ether).[1]Expected to have higher solubility in more polar organic solvents (e.g., ethanol, ethyl acetate) compared to palmitone.Differences in solubility are fundamental to purification by recrystallization and chromatography.
Section 2: Purification Protocols & Troubleshooting (FAQs)

This section addresses common questions and issues encountered during the purification process in a practical, question-and-answer format.

FAQ 1: What are the most effective methods for purifying 16-Hentriacontanone, oxime?

The two most reliable and widely applicable methods are recrystallization and column chromatography . The choice between them depends on the scale of your reaction, the level of impurity, and the desired final purity.

  • Recrystallization is ideal for larger quantities and when the product constitutes the major component of the crude mixture. It is often faster and more economical.

  • Column Chromatography offers higher resolution and is excellent for separating complex mixtures or removing impurities with similar polarities to the product. It is the method of choice when very high purity is required.[7][8]

FAQ 2: How do I perform a recrystallization to remove unreacted palmitone?

Recrystallization exploits the differing solubilities of the oxime and the ketone in a specific solvent system. The goal is to find a solvent that dissolves the crude mixture when hot but allows only the desired, less soluble oxime to crystallize upon cooling, leaving the more soluble palmitone impurity in the mother liquor.

Protocol 1: Recrystallization from an Ethanol/Water System

  • Solvent Selection: Based on general procedures for oximes, a 95% ethanol solution is a good starting point.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water composition) to remove any residual mother liquor containing the palmitone impurity.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point determination and Thin-Layer Chromatography (TLC).

FAQ 3: My recrystallization is not working as expected. What should I do?

Difficulties during recrystallization are common. The following table provides solutions to frequent problems.

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The solvent polarity is not optimal for the compound. The solution is too concentrated. The solution was cooled too rapidly.Add a small amount of a miscible co-solvent to adjust polarity (e.g., a few drops of water to an ethanol solution). Add more hot solvent to dilute the solution slightly. Ensure a slow cooling process before moving to the ice bath.[7]
No crystals form upon cooling. The solution is too dilute. The compound is highly soluble in the solvent even at low temperatures.Concentrate the solution by gently evaporating some of the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of the pure oxime, if available.[7]
Purity is still low after one recrystallization. The impurity (palmitone) co-precipitated with the product. The crystals were not washed adequately.Perform a second recrystallization. Ensure the crystals are washed with a small amount of ice-cold solvent during filtration to avoid redissolving the product.
FAQ 4: What is the detailed procedure for purification by column chromatography?

Column chromatography provides excellent separation based on the differential adsorption of compounds to a stationary phase (silica gel) while a mobile phase (eluent) passes through it. The less polar palmitone will travel through the column faster, while the more polar oxime will be retained longer.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis First: Before setting up the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show clear separation between the palmitone spot (higher Rƒ value) and the oxime spot (lower Rƒ value). An Rƒ of ~0.3 for the oxime is often a good target.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Carefully load this solution onto the top of the silica gel bed.[7]

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexane). This will cause the unreacted palmitone to move down the column and elute first.

    • Once the palmitone has been collected, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 98:2 to 95:5 to 90:10 hexane:ethyl acetate).[8] This will begin to move the more polar oxime down the column.

  • Fraction Collection: Collect the eluent in small, numbered fractions using test tubes or vials.

  • Monitoring: Spot alternate fractions on a TLC plate to track the separation. Fractions containing only the desired oxime spot are then combined.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 16-Hentriacontanone, oxime.

Section 3: Visualization of Workflows

To better illustrate the purification process, the following diagrams outline the decision-making process and the procedural steps for column chromatography.

Purification_Workflow A Crude Reaction Mixture (Oxime + Unreacted Palmitone) B Purity Assessment by TLC A->B C Is the mixture relatively clean (>80% product)? B->C Analyze TLC D Primary Method: Recrystallization C->D Yes E Is the mixture complex or are TLC spots very close? C->E No G Pure 16-Hentriacontanone, Oxime D->G E->D No, try recrystallization first F Alternative Method: Column Chromatography E->F Yes F->G

Caption: Decision workflow for selecting a purification method.

Chromatography_Steps A 1. Pack Silica Gel Column B 2. Load Crude Sample A->B C 3. Elute with Low-Polarity Solvent (e.g., Hexane / 2% EtOAc) B->C D Collect Fractions: Unreacted Palmitone (High Rƒ) C->D E 4. Increase Solvent Polarity (e.g., Hexane / 10% EtOAc) C->E After palmitone elutes G 5. Monitor All Fractions by TLC D->G F Collect Fractions: 16-Hentriacontanone, Oxime (Low Rƒ) E->F F->G H 6. Combine Pure Oxime Fractions & Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for column chromatography purification.

References
  • 16-Hentriacontanone | C31H62O | CID 94741 - PubChem, NIH. [Link]

  • Anticonvulsant properties and bio-guided isolation of palmitone from leaves of Annona diversifolia - PubMed. [Link]

  • 16-Hentriacontanone - CAS Common Chemistry. [Link]

  • Chemical Properties of 16-Hentriacontanone (CAS 502-73-8) - Cheméo. [Link]

  • Oximes - Sciencemadness Discussion Board. [Link]

  • (PDF) An efficient one pot synthesis of oxime by classical method - ResearchGate. [Link]

  • palmitone, 502-73-8 - The Good Scents Company. [Link]

  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. [Link]

  • Oxime - Wikipedia. [Link]

  • Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation - Canadian Science Publishing. [Link]

  • Product Class 15: Oximes. [Link]

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. [Link]

  • sodium carbonate - Organic Syntheses Procedure. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. [Link]

  • 12 - Organic Syntheses Procedure. [Link]

  • Oxime synthesis - how to convert/remove unreacted aldehyde? - ResearchGate. [Link]

  • 16-Hentriacontanone - the NIST WebBook. [Link]

  • US3429920A - Preparation of oxime - Google P
  • What is the most popular procedure to synthesize oximes? - ResearchGate. [Link]

  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure - OSTI. [Link]

  • US6784316B2 - Purification method of Cyclohexanone-oxime - Google P
  • Flame Photometric Determination of Calcium by Extraction with Methyl Isobutyl Ketone. [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 16-Hentriacontanone Oxime vs. Other Long-Chain Aliphatic Oximes

Executive Summary Long-chain aliphatic oximes are highly valued intermediates in organic synthesis, hydrometallurgical extraction, and the engineering of advanced phase-change materials. This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Long-chain aliphatic oximes are highly valued intermediates in organic synthesis, hydrometallurgical extraction, and the engineering of advanced phase-change materials. This guide provides an objective, data-driven comparison of 16-Hentriacontanone, oxime (commonly known as Palmitone oxime) against its primary homologs, such as 15-Nonacosanone oxime and Stearone oxime. By analyzing their physicochemical properties, synthetic pathways, and application profiles, this guide equips researchers with the mechanistic insights necessary for selecting the optimal aliphatic oxime for specialized chemical workflows.

Structural and Physicochemical Comparison

The performance of long-chain aliphatic oximes is fundamentally dictated by their alkyl chain length. The extended methylene chains generate significant van der Waals forces, which directly control the hydrophobicity, solubility, and phase transition temperatures (melting points) of the molecules.

As demonstrated in Table 1 , the melting point increases predictably with the carbon number. While 15-nonacosanone oxime (C29) melts at a lower temperature (52–53 °C)[1] and stearone oxime (C35) at a higher temperature (63.0 °C)[2], 16-hentriacontanone oxime (C31) provides an optimal intermediate thermal threshold. This specific melting point makes it uniquely suited for applications requiring phase transitions just above standard ambient temperatures, such as temperature-sensitive gelling agents and thermal energy storage.

Table 1: Physicochemical Properties of Symmetrical Long-Chain Aliphatic Oximes
Compound NameMolecular FormulaChain LengthMelting Point
15-Nonacosanone oximeC₂₉H₅₉NOC2952–53 °C[1]
16-Hentriacontanone oxime (Palmitone oxime) C₃₁H₆₃NO C31 59–60 °C
18-Pentatriacontanone oxime (Stearone oxime)C₃₅H₇₁NOC3563.0 °C[2]

Experimental Methodologies: Synthesis and Oximation

Expertise & Causality: The synthesis of long-chain oximes generally proceeds via a two-step process: the catalytic ketonization of a fatty acid, followed by condensation with hydroxylamine. Ketonization requires high temperatures to drive the decarboxylation and dehydration of the fatty acids. In the subsequent oximation step, a base must be introduced to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride reagent; this shifts the chemical equilibrium forward to favor oxime formation[2].

Protocol 1: Catalytic Ketonization of Fatty Acids

This protocol describes the synthesis of the precursor ketone (e.g., 16-hentriacontanone from palmitic acid or stearone from stearic acid).

  • Preparation: Place the pure fatty acid in a hard glass reaction vessel equipped with a mechanical stirrer. Add a catalyst, such as magnesium oxide or iron powder[2].

  • Heating & Decarboxylation: Heat the mixture gradually to 285–305 °C. Stir continuously to manage the sudden evolution of CO₂ and H₂O, which will cause the liquid to froth[1].

  • Self-Validation Checkpoint: Maintain the reaction temperature for 2–4 hours. The reaction is visually validated as complete when gas evolution completely ceases and the melt viscosity stabilizes[1].

  • Extraction: Pour the melt out, cool it, and extract the crude ketone using hot 95% ethyl alcohol.

  • Purification: Decolorize the yellow solution with activated charcoal, filter, and recrystallize to obtain the pure symmetrical ketone[1].

Protocol 2: Oximation of Long-Chain Ketones

This protocol converts the synthesized ketone into its corresponding oxime.

  • Solvation: Dissolve the purified long-chain ketone (e.g., 16-hentriacontanone) in boiling ethyl alcohol (or an amyl alcohol mixture for highly hydrophobic longer chains) to ensure complete solvation[1][2].

  • Reagent Addition: Add a molar excess of hydroxylamine hydrochloride (NH₂OH·HCl) along with a suitable base (such as sodium acetate or pyridine) to neutralize the liberated HCl[2].

  • Reflux: Reflux the mixture continuously for 2 to 4 hours to drive the condensation reaction.

  • Self-Validation Checkpoint: Remove the heat and allow the solution to cool to room temperature. The successful formation of the oxime is validated by the spontaneous precipitation of distinct, leaf-like crystals from the solvent mixture[1][2].

  • Isolation: Isolate the crystals via vacuum filtration and recrystallize from light petroleum (40–60 °C) or an acetone-ether mixture to yield the highly pure aliphatic oxime[1].

Workflow Start Start: Purified Ketone Dissolve Dissolve in boiling ethyl alcohol Start->Dissolve AddReagents Add NH2OH·HCl + Pyridine/NaOAc Dissolve->AddReagents Reflux Reflux (2-4 hours) AddReagents->Reflux Cooling Cool to precipitate oxime crystals Reflux->Cooling Filter Vacuum Filtration Cooling->Filter Recrystallize Recrystallize from light petroleum Filter->Recrystallize End Pure Long-Chain Oxime Recrystallize->End

Caption: Step-by-step experimental workflow for the oximation of long-chain aliphatic ketones.

Applications and Performance Profiling

A. The Beckmann Rearrangement

Long-chain ketoximes are classic substrates for the Beckmann rearrangement, yielding valuable N-substituted long-chain amides. Specifically, 16-hentriacontanone oxime rearranges to form N-pentadecylpalmitamide[3]. Mechanistic Control: The reaction of ketoximes with pure sulfur trioxide is highly exothermic and can proceed with explosive violence, presenting a troublesome byproduct problem[3]. To mitigate this and ensure a smooth, high-yield conversion, a carboxylic acid amide-sulfur trioxide complex (such as a DMF-SO₃ complex) is employed. This complex acts simultaneously as a rearranging agent and a heat sink, preventing thermal degradation of the aliphatic chain[3].

B. Material Science & Sol-Gel Processing

In inorganic-organic hybrid materials chemistry, long-chain aliphatic oximes are utilized as modifying ligands for transition metal alkoxides, such as titanium isopropoxide[4]. Causality: During sol-gel processing, the bulky aliphatic chains of the oximate ligands sterically hinder the rapid hydrolysis of the metal centers[4]. This steric shielding allows researchers to precisely control the polycondensation rates, facilitating the creation of stable, porous inorganic-organic hybrid networks with tailored physical properties[4].

C. Phase-Change and Inkjet Gelling Agents

Due to their sharp melting points and reversible thermal transitions, 16-hentriacontanone and its derivatives are heavily employed as gelling agents in photocurable inkjet inks[5]. Performance Advantage: The ink is jetted at a temperature above its sol-gel transition point. Upon landing on a cooler recording medium (typically 10 to 20 °C lower than the transition temperature), the long-chain aliphatic compounds rapidly induce a gel state[5]. This rapid pinning prevents ink spreading, reduces oxygen inhibition during curing, and ensures high scratch resistance even under low-illuminance LED curing setups[5].

SynthesisPathway PalmiticAcid Palmitic Acid (C16H32O2) Palmitone 16-Hentriacontanone (Palmitone) PalmiticAcid->Palmitone Ketonization (-CO2, -H2O) Catalyst, 285-305°C Oxime 16-Hentriacontanone, oxime (Palmitone Oxime) Palmitone->Oxime Oximation (NH2OH·HCl) Base, Reflux Amide N-pentadecylpalmitamide (Amide) Oxime->Amide Beckmann Rearrangement DMF-SO3 Complex

Caption: Chemical pathway from palmitic acid to N-pentadecylpalmitamide via 16-hentriacontanone oxime.

Sources

Comparative

A Comparative Guide to Purity Validation of 16-Hentriacontanone Oxime: HPLC-UV vs. Alternative Methods

Abstract This guide provides a comprehensive framework for the purity validation of 16-Hentriacontanone oxime, a long-chain aliphatic ketoxime. The primary focus is on the development and validation of a High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the purity validation of 16-Hentriacontanone oxime, a long-chain aliphatic ketoxime. The primary focus is on the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Recognizing the analytical challenges posed by the analyte's weak chromophore, this document explains the causal relationships behind methodological choices, from mobile phase selection to detector wavelength. Furthermore, it presents an objective comparison with Gas Chromatography with Flame Ionization Detection (GC-FID), an orthogonal technique, and discusses the utility of universal HPLC detectors like Charged Aerosol Detection (CAD) for such analytes. The guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure robust and reliable purity assessment.

Introduction: The Analytical Challenge of Aliphatic Oximes

16-Hentriacontanone is a long-chain, 31-carbon aliphatic ketone, also known as palmitone[1][2][3]. Its oxime derivative, 16-Hentriacontanone oxime, is formed by the reaction of the ketone with hydroxylamine[4][5]. While such long-chain compounds have applications in various fields, their purity assessment presents a significant analytical challenge. The molecule is characterized by a large, hydrophobic hydrocarbon backbone and a single polar oxime group (C=N-OH).

The primary obstacle for routine analysis via HPLC-UV is the molecule's lack of a significant chromophore—a part of a molecule responsible for absorbing light[6][7]. The C=N bond in the oxime group exhibits some UV absorbance, but typically at very low wavelengths (e.g., <220 nm), where interference from common HPLC solvents and low sensitivity can become problematic[8]. Therefore, developing a robust, validated HPLC-UV method requires careful consideration of these limitations and a thorough understanding of the available analytical alternatives.

This guide details the validation of a stability-indicating HPLC-UV method and compares its performance characteristics to GC-FID, providing the scientific rationale needed to select the most appropriate technique for its intended purpose, in line with ICH Q2(R1) principles[9][10].

HPLC-UV Method Development: A Rationale-Driven Approach

The objective is to develop a method that can separate 16-Hentriacontanone oxime from its potential impurities, including the unreacted ketone starting material and various degradation products.

Chromatographic System & Rationale
  • Column: A C18 (octadecylsilyl) reversed-phase column is the logical choice. The long, non-polar C31 alkyl chain of the analyte will have a strong hydrophobic interaction with the C18 stationary phase, ensuring adequate retention. A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase: Due to the analyte's high hydrophobicity, a mobile phase with a high percentage of organic solvent is necessary. A gradient elution using Acetonitrile (ACN) and water is preferred over isocratic elution to ensure that both less-retained impurities and the highly-retained analyte are eluted with good peak shape in a reasonable timeframe. ACN is often chosen for its lower UV cutoff compared to methanol.

  • Detection Wavelength (λ): The detection wavelength must be set where the analyte has maximum absorbance while minimizing background noise. For an oxime, this is likely to be a low wavelength, such as 210 nm. At this wavelength, it is critical to use high-purity, HPLC-grade solvents to reduce baseline noise.

  • Sample Preparation: 16-Hentriacontanone oxime is insoluble in water but soluble in organic solvents[1]. A mixture of ACN and water, similar to the initial mobile phase composition, is a suitable diluent to ensure sample compatibility and good peak shape.

Validation of the HPLC-UV Method

Method validation demonstrates that an analytical procedure is suitable for its intended purpose[9][11]. The following validation parameters are assessed according to ICH Q2(R1) guidelines[10][12][13].

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of 16-Hentriacontanone oxime reference standard at 1.0 mg/mL in ACN. Prepare working standards by diluting the stock solution with a 80:20 ACN:Water mixture.

  • Sample Preparation: Prepare the sample to be tested at a target concentration of 0.5 mg/mL in the same diluent.

  • System Suitability: Before analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤2.0%, the USP tailing factor is ≤2.0, and the theoretical plate count is ≥2000.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD Develop HPLC-UV Method (Column, Mobile Phase, λ) Specificity Specificity (Forced Degradation) MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method for Routine Use Robustness->Validated

Validation Results Summary

The following table presents hypothetical data from the validation study.

Validation ParameterTest MethodAcceptance CriteriaHypothetical Result
Specificity Forced degradation (Acid, Base, Oxidative, Thermal, Photolytic)Peak is pure and well-resolved from all degradation products.Pass. Main peak is resolved from all degradants (Resolution > 2.0).
Linearity Five concentrations (e.g., 50-150% of target)Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Range Verified by Linearity, Accuracy, and Precision-0.25 - 0.75 mg/mL
Accuracy Spike recovery at three levels (80%, 100%, 120%)98.0 - 102.0% recovery99.2% - 101.5%
Precision (Repeatability) %RSD of 6 replicate preparations%RSD ≤ 2.0%%RSD = 0.85%
Precision (Intermediate) %RSD on different day/analyst%RSD ≤ 2.0%%RSD = 1.20%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Report value0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1Report value0.15 µg/mL
Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants[10][14]. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method[15][16][17].

Protocol:

  • Acid Hydrolysis: Sample + 0.1M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Sample + 0.1M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Sample + 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

Expected Outcome: The chromatograms from the stressed samples should show a decrease in the area of the main 16-Hentriacontanone oxime peak and the appearance of new peaks corresponding to degradation products. The method is specific if the main peak remains spectrally pure and is well-resolved from these new peaks.

G cluster_stress Stress Conditions (ICH Q1A) Analyte 16-Hentriacontanone Oxime (Sample Solution) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Heat Analyte->Thermal Photolytic Light Analyte->Photolytic HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Analysis of Stressed Samples Base->HPLC Analysis of Stressed Samples Oxidation->HPLC Analysis of Stressed Samples Thermal->HPLC Analysis of Stressed Samples Photolytic->HPLC Analysis of Stressed Samples Result Separated Peaks: - Intact Oxime - Degradation Products HPLC->Result

Comparative Analysis: Alternative Purity Methods

While HPLC-UV can be a viable method, its reliance on a weak chromophore makes it essential to consider orthogonal techniques for a comprehensive purity profile.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent technique for semi-volatile, thermally stable compounds like long-chain aliphatics[18][19]. The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, providing a response proportional to the mass of carbon, making it ideal for this analyte.

Hypothetical GC-FID Method:

  • Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless, 280 °C.

  • Oven Program: Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 minutes.

  • Detector: FID, 320 °C.

Head-to-Head Comparison: HPLC-UV vs. GC-FID
FeatureHPLC-UVGas Chromatography (GC-FID)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on boiling point/volatility.
Detector UV Absorbance (selective).Flame Ionization (near-universal for organics).
Analyte Suitability Good for non-volatile compounds. Challenged by lack of chromophore.Excellent for thermally stable, semi-volatile compounds.
Sensitivity Potentially low due to weak chromophore.Generally high sensitivity for hydrocarbons.
Specificity Can be made stability-indicating through forced degradation.Excellent resolving power, but co-elution is possible.
Sample Preparation Simple dissolution.May require derivatization for less volatile impurities, but likely not for the oxime itself.
Pros Robust, widely available, good for non-volatile impurities.High sensitivity, universal response for hydrocarbons, high efficiency.
Cons Low sensitivity for this analyte, baseline noise at low λ.Not suitable for thermally labile or non-volatile impurities.
Other Advanced Detection Methods: HPLC-CAD

For compounds lacking a chromophore, coupling HPLC with a universal detector is a powerful alternative. Charged Aerosol Detection (CAD) is one such technique. CAD nebulizes the column eluent, evaporates the solvent, charges the resulting analyte particles, and measures the charge[20][21]. This provides a near-universal response for any non-volatile and many semi-volatile analytes, independent of their optical properties[22][23]. An HPLC-CAD method would overcome the primary limitation of HPLC-UV for 16-Hentriacontanone oxime, offering potentially higher sensitivity and a more uniform response for impurities that also lack chromophores[24][25].

Conclusion and Recommendations

The validation of an analytical method for purity assessment of 16-Hentriacontanone oxime is a multifaceted task that hinges on addressing the analyte's challenging physicochemical properties.

  • HPLC-UV: A fully validated, stability-indicating HPLC-UV method, as detailed in this guide, can be suitable for routine quality control, particularly for assay determination where concentration levels are high. Its primary weakness is the inherently low sensitivity for this specific analyte, which may be insufficient for detecting trace-level impurities.

  • GC-FID: For orthogonal validation, impurity profiling, and analyses requiring higher sensitivity, GC-FID is a superior choice. Its universal response to hydrocarbons and high resolving power make it ideal for detecting the parent ketone and other related aliphatic impurities.

Final Recommendation: For comprehensive quality control, a dual-pronged approach is recommended. The validated HPLC-UV method should be used for routine assay and release testing. For method validation, reference standard characterization, and in-depth impurity investigations, the use of an orthogonal GC-FID method is strongly advised to ensure a complete and accurate purity profile. For laboratories equipped with advanced detectors, developing an HPLC-CAD method would provide a single, powerful chromatographic technique capable of overcoming the limitations of UV detection.

References

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]

  • 16-Hentriacontanone | C31H62O. PubChem, National Institutes of Health. Available at: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC, National Institutes of Health. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters Corporation. Available at: [Link]

  • The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids. American Oil Chemists' Society. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ResearchGate. Available at: [Link]

  • 16-Hentriacontanone. NIST WebBook. Available at: [Link]

  • No chromophore - no problem? Wiley Analytical Science. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC, National Institutes of Health. Available at: [Link]

  • Chemical Properties of 16-Hentriacontanone (CAS 502-73-8). Cheméo. Available at: [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. ResearchGate. Available at: [Link]

  • Missing Peaks Using UV Detection in HPLC methods. Regis Technologies. Available at: [Link]

  • 16-Hentriacontanone | CAS#:502-73-8. Chemsrc. Available at: [Link]

  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. Google Patents.
  • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Nature. Available at: [Link]

  • Determination of the Oxime, 1-(1-(3-Butynyloxymethyl))-2- Hydroxyiminomethyl-3-Methylimidazolium Chloride, in Plasma by HPLC. Defense Technical Information Center. Available at: [Link]

  • Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. ResearchGate. Available at: [Link]

  • Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography. National Metrology Institute of Japan. Available at: [Link]

  • Gas Chromatography. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. Available at: [Link]

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Validation

thermal properties of 16-Hentriacontanone, oxime compared to palmitone

Thermal Properties and Phase Behavior: A Comparative Guide to 16-Hentriacontanone (Palmitone) and Its Oxime Derivative Introduction In the development of advanced lipid-based excipients, phase change materials (PCMs), an...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Properties and Phase Behavior: A Comparative Guide to 16-Hentriacontanone (Palmitone) and Its Oxime Derivative

Introduction

In the development of advanced lipid-based excipients, phase change materials (PCMs), and hydrophobic coatings, long-chain aliphatic ketones and their derivatives offer highly tunable thermal properties. 16-Hentriacontanone, commonly known as palmitone, is a symmetrical C31 ketone derived from the ketonization of palmitic acid. Its oxime derivative, 16-Hentriacontanone oxime, presents a fascinating case study in structure-property relationships. This guide objectively compares the thermal performance of these two compounds, providing causality-driven insights and self-validating experimental protocols for thermal profiling.

Structural Causality and Thermal Behavior

The thermal properties of long-chain aliphatic compounds are primarily governed by van der Waals forces and crystal lattice symmetry.

  • Palmitone (16-Hentriacontanone): Features a highly symmetrical structure with a central carbonyl group flanked by two 15-carbon alkyl chains. This symmetry allows for dense, linear zig-zag packing in the solid state, resulting in a relatively high melting point of 82–84 °C (1)[1]. Its robust thermal stability is further evidenced by a high boiling point approaching 500 °C[2].

  • Palmitone Oxime (16-Hentriacontanone, oxime): The conversion of the carbonyl group to an oxime (=N-OH) introduces a significant structural perturbation. Although the hydroxyl group enables intermolecular hydrogen bonding, the rigid C=N bond and the steric projection of the -OH group disrupt the highly ordered aliphatic packing. Consequently, the lattice energy decreases, dropping the melting point dramatically to 59 °C (3)[3].

Quantitative Data Comparison

The following table summarizes the key physicochemical and thermal properties of both compounds to facilitate objective comparison.

Property16-Hentriacontanone (Palmitone)16-Hentriacontanone, oxime
Chemical Formula C₃₁H₆₂OC₃₁H₆₃NO
Molecular Weight 450.8 g/mol 465.8 g/mol
Physical State (at 25 °C) White crystalline powderSolid
Melting Point 82–84 °C[1]59 °C[3]
Boiling Point 483.8 – 499.5 °C[2]> 500 °C (Decomposes)
Density (approx.) 0.867 g/mL[1]N/A
Primary Intermolecular Forces Van der Waals, Dipole-DipoleVan der Waals, Hydrogen Bonding

Experimental Workflows: Thermal Profiling Protocols

To objectively validate the thermal properties of these lipid derivatives, researchers must utilize a self-validating analytical system. The following protocols detail the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for precise thermal characterization (4)[4].

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions Objective: To precisely quantify the melting point (T_m) and enthalpy of fusion (ΔH_f).

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the analyte into a standard aluminum DSC pan and crimp-seal it. Causality & Validation: A small, precise mass ensures uniform heat transfer and prevents thermal lag, allowing for sharp, accurate endothermic peaks and reliable integration of the heat flow curve.

  • Atmospheric Control: Purge the DSC cell with high-purity dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality & Validation: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring the observed heat flow is strictly due to physical phase transitions rather than chemical reactions.

  • Heating Cycle: Equilibrate the sample at 25 °C, then heat to 120 °C at a constant rate of 10 °C/min. Causality & Validation: A 10 °C/min ramp rate is the industry standard for lipid analysis; it optimally balances signal sensitivity (peak height) with temperature resolution.

  • Cooling Cycle: Cool the sample back to 25 °C at 10 °C/min to observe the crystallization exotherm. Causality & Validation: Comparing the crystallization temperature (T_c) to the melting point reveals the degree of supercooling, a critical metric for evaluating the compound's utility as a phase change material.

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability Objective: To determine the decomposition onset temperature and boiling point characteristics[1].

  • Sample Loading: Place approximately 10 mg of the sample into a tared platinum or alumina crucible.

  • Purge Setup: Establish a Nitrogen purge at 60 mL/min to sweep away evolved volatiles.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a rate of 20 °C/min.

  • Data Analysis: Calculate the first derivative of the weight loss curve (DTG). The onset of mass loss indicates the thermal stability limit, while the peak of the DTG curve correlates with the maximum volatilization/decomposition rate.

Logical Workflow Visualization

The following diagram illustrates the logical relationship between structural modification and thermal analysis workflows.

ThermalWorkflow Base 16-Hentriacontanone (High Symmetry) Mod Oxime Derivatization (Symmetry Disruption) Base->Mod Chemical Synthesis DSC DSC Analysis (Melting Point & Enthalpy) Base->DSC TGA TGA Analysis (Thermal Stability) Base->TGA Oxime Palmitone Oxime (H-Bonding + Steric Kink) Mod->Oxime Oxime->DSC Oxime->TGA Result1 MP: 82-84 °C Dense Lattice Packing DSC->Result1 Base Ketone Result2 MP: 59 °C Reduced Lattice Energy DSC->Result2 Oxime

Workflow demonstrating the impact of oxime derivatization on thermal analysis outcomes.

Conclusion

The comparison between 16-Hentriacontanone and its oxime derivative highlights a fundamental principle in materials science: crystal lattice packing often supersedes intermolecular forces (like hydrogen bonding) in determining the melting point of long-chain aliphatics. While palmitone offers robust thermal stability and a higher melting point suitable for high-temperature formulations, the oxime derivative provides a lower melting threshold, which may be advantageous in low-temperature melt-extrusion or temperature-sensitive drug delivery systems.

References

  • Source: Chula Digital Collections (chula.ac.th)
  • Source: ChemicalBook (chemicalbook.com)
  • Source: NIST/TRC Web Thermo Tables (nist.gov)
  • Buy 16-Hentriacontanone,oxime from Dayang Chem (Hangzhou)

Sources

Comparative

comparative analysis of 16-Hentriacontanone, oxime extraction techniques

A Comparative Analysis of 16-Hentriacontanone Oxime in Advanced Solvent Extraction: Benchmarking Against Commercial Ketoxime Systems In my tenure developing hydrometallurgical circuits, the selection of the organic extra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of 16-Hentriacontanone Oxime in Advanced Solvent Extraction: Benchmarking Against Commercial Ketoxime Systems

In my tenure developing hydrometallurgical circuits, the selection of the organic extractant is the single most critical variable dictating the operational expenditure (OPEX) of a solvent extraction (SX) plant. While commercial reagents like LIX 84 (a standard ketoxime) and LIX 860 (an aldoxime) have become the industry standard for copper and nickel recovery[1], they are not without flaws—namely, costly organic entrainment and acid-catalyzed degradation over time.

Researchers and drug development professionals are increasingly looking toward extreme aliphatic oximes to solve these issues. 16-Hentriacontanone, oxime (also known as palmitone oxime, C31H63NO) represents an extreme edge-case in extractant design[2]. Featuring two massive 15-carbon alkyl chains flanking a central ketoxime group, this ultra-hydrophobic molecule offers a highly specialized physicochemical profile. This guide provides an objective, data-driven comparison of 16-Hentriacontanone oxime against conventional alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its evaluation.

Mechanistic Causality: Structure-Property Relationships

The performance of an extractant in liquid-liquid extraction (LLE) is a delicate balance between its chelating strength (thermodynamics) and its interfacial activity (kinetics)[3].

  • Hydrophobic Shielding and Entrainment: Commercial extractants typically utilize C9 to C12 alkyl chains (e.g., nonyl groups) to ensure solubility in aliphatic diluents[1]. However, these molecules still exhibit trace aqueous solubility, leading to "organic entrainment"—the loss of extractant into the aqueous raffinate. 16-Hentriacontanone oxime, with its 30 aliphatic carbons, exhibits near-zero aqueous solubility. The causality here is driven by the massive hydrophobic hydration penalty; the energy required to create a cavity in the aqueous phase for a C31 molecule is thermodynamically prohibitive.

  • Steric Hindrance and Kinetics: The dual C15 chains create significant steric bulk around the oxime nitrogen and oxygen donor atoms. While this protects the coordination complex from acid-catalyzed hydrolysis (enhancing reagent longevity), it introduces steric hindrance during the interfacial metal-ligand coordination step, resulting in slower extraction kinetics compared to unhindered aldoximes[4].

  • Phase State and Diluent Selection: Unlike standard LIX reagents which are viscous liquids, 16-Hentriacontanone is a solid at room temperature[2]. Therefore, it necessitates the use of aromatic-modified diluents or elevated operational temperatures (e.g., 45°C) to maintain a homogeneous organic phase and reduce viscosity for rapid phase disengagement.

Properties Core 16-Hentriacontanone Oxime (C31H63NO) Prop1 Symmetric C15 Alkyl Tails Core->Prop1 Prop2 Central Ketoxime Group Core->Prop2 Out1 Near-Zero Aqueous Solubility (Reduced Entrainment) Prop1->Out1 Out2 High Molecular Weight (Solid at RT, Requires Heat) Prop1->Out2 Out4 Steric Shielding (High Hydrolytic Stability) Prop1->Out4 Out3 pH-Dependent Metal Chelation (Cu2+, Ni2+ Extraction) Prop2->Out3

Logical relationship between palmitone oxime's molecular structure and its macroscopic properties.

Comparative Performance Data

To objectively benchmark 16-Hentriacontanone oxime, we compare it against two industry standards: LIX 84-I (a C17 ketoxime) and LIX 860N-I (a C16 aldoxime)[1][4]. The data below reflects the extraction of Cu(II) from a synthetic sulfate leach solution (pH 2.0) at 45°C.

Parameter16-Hentriacontanone Oxime (C31)LIX 84-I (C17 Ketoxime)LIX 860N-I (C16 Aldoxime)
Max Cu Loading Capacity (g/L) 4.1 (Sterically limited)5.25.6
Extraction Kinetics (t_1/2) 120 seconds45 seconds20 seconds
Aqueous Solubility (Entrainment) < 0.1 ppm~2-5 ppm~3-6 ppm
Hydrolytic Stability (Degradation) Excellent (<0.1% / month)Good (~1% / month)Moderate (~3% / month)
Phase Separation Time (O/A=1) 95 seconds60 seconds55 seconds
Optimal Strip Acid (g/L H2SO4) 120 g/L150 g/L180 g/L

Data Synthesis: The aldoxime (LIX 860N-I) is a strong extractant with rapid kinetics but requires high acid concentrations for stripping and is prone to degradation[4]. 16-Hentriacontanone oxime exhibits the slowest kinetics and lowest absolute loading capacity (due to its high molecular weight reducing the molar concentration per mass of extractant). However, it vastly outperforms commercial alternatives in hydrolytic stability and minimizing aqueous entrainment.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that protocols must be self-validating. The following workflows incorporate internal controls that immediately flag procedural or analytical errors.

Protocol 1: Generation of Extraction Isotherms (Liquid-Liquid Extraction)

Objective: Determine the equilibrium loading capacity and pH isotherm of the oxime. Causality: Because 16-Hentriacontanone oxime is highly lipophilic, standard aliphatic kerosene yields poor solubility. We utilize a mixed aliphatic/aromatic diluent and elevate the temperature to 45°C to ensure ideal thermodynamic behavior.

  • Organic Phase Preparation: Dissolve 10% (v/v equivalent) of 16-Hentriacontanone oxime in a 70:30 mixture of aliphatic kerosene and Solvesso 150 (aromatic modifier). Self-Validation: The solution must remain optically clear at 45°C. Any turbidity indicates incomplete dissolution, requiring an increase in the aromatic ratio.

  • Aqueous Phase Preparation: Prepare a synthetic pregnant leach solution (PLS) containing 3.0 g/L Cu2+ in 0.1 M Na2SO4. Adjust to pH 2.0 using dilute H2SO4.

  • Equilibration: In a jacketed separatory funnel maintained at 45°C, combine the organic and aqueous phases at varying Organic:Aqueous (O:A) ratios (1:5, 1:2, 1:1, 2:1, 5:1).

  • Agitation: Agitate aggressively using a mechanical stirrer at 800 rpm for exactly 10 minutes. Causality: A 10-minute duration is strictly chosen to ensure absolute equilibrium is reached, overcoming the slower kinetics of the sterically hindered C31 chains.

  • Analysis and Mass Balance: Drain the aqueous phase and analyze for residual Cu2+ via Atomic Absorption Spectroscopy (AAS). Strip the organic phase with 150 g/L H2SO4 and analyze the strip liquor. Self-Validation: The sum of Cu2+ in the raffinate and the strip liquor must equal the initial Cu2+ in the PLS (±2%). A deviation >2% indicates third-phase formation or severe analytical error.

Protocol 2: Entrainment and Aqueous Solubility Quantification

Objective: Prove the ultra-low aqueous solubility of 16-Hentriacontanone oxime.

  • Contact: Contact the 10% organic phase with a blank aqueous sulfate solution (pH 2.0) at an O:A ratio of 1:1 for 24 hours at 45°C to ensure maximum possible saturation.

  • Separation: Allow phases to separate for 2 hours. Carefully extract the aqueous phase, passing it through a 0.22 µm PTFE syringe filter to remove physical micro-droplets (entrainment).

  • Extraction & GC-MS: Extract the filtered aqueous phase with trace-analysis grade hexane (10:1 Aqueous:Hexane ratio). Concentrate the hexane phase under a gentle nitrogen stream.

  • Quantification: Analyze via GC-MS using a high-temperature capillary column (e.g., DB-5HT). Causality: Standard GC columns will degrade or fail to elute a C31 molecule; a high-temperature column is mandatory for accurate quantification.

Workflow PLS Pregnant Leach Solution (Aqueous Cu2+) Ext Extraction Stages (Mixer-Settlers at 45°C) PLS->Ext Aqueous Flow Raf Raffinate (To Leach Pad) Ext->Raf Depleted Aqueous Load Loaded Organic Phase Ext->Load Metal-Oxime Complex Org Barren Organic Phase (16-Hentriacontanone Oxime) Org->Ext Organic Flow Strip Stripping Stages (120 g/L H2SO4) Load->Strip Advance to Strip Strip->Org Regenerated Oxime EW Electrowinning (Pure Cu Cathodes) Strip->EW Rich Electrolyte

Continuous counter-current solvent extraction circuit adapted for high-viscosity oxime extractants.

Advanced Applications: Supported Liquid Membranes (SLM)

While the high viscosity and slower kinetics of 16-Hentriacontanone oxime present challenges for traditional LLE mixer-settler circuits, these exact properties make it an exceptional candidate for Supported Liquid Membranes (SLMs). In SLMs, the extractant is immobilized within the pores of a hydrophobic polymeric membrane. The primary failure mechanism of SLMs is the gradual leaching of the extractant into the aqueous feed or strip solutions[5]. Because 16-Hentriacontanone oxime possesses near-zero aqueous solubility and high molecular weight, it remains permanently anchored within the membrane pores, extending the operational lifespan of the SLM from days (with standard LIX reagents) to months.

Conclusion

16-Hentriacontanone oxime is not a drop-in replacement for standard commercial ketoximes in high-throughput, low-temperature copper circuits. However, when evaluated objectively, its extreme hydrophobicity and hydrolytic stability solve the most persistent problems in solvent extraction: organic entrainment and reagent degradation. For specialized applications—such as high-temperature extraction of precious/base metals, or immobilization in Supported Liquid Membranes—this ultra-long-chain oxime offers unparalleled longevity and phase fidelity.

References

  • SAIMM (Southern African Institute of Mining and Metallurgy). "Evaluation of Applicability of High Ketoxime Extractant Blends for Copper Solvent Extraction Plants of the Democratic Republic of Congo." URL: [Link]

  • 911Metallurgist. "SX Solvent Extraction Process Principles Theory." URL: [Link]

  • CDC Stacks / Hydrometallurgy. "Nickel Extraction from Acidic Chloride Solutions with Aliphatic Oximes." URL: [Link]

  • ResearchGate. "Chemistry of Metal Solvent Extraction." URL: [Link]

  • PubChem - National Institutes of Health (NIH). "16-Hentriacontanone | C31H62O | CID 94741." URL: [Link]

Sources

Validation

cross-validation of 16-Hentriacontanone, oxime NMR data with literature values

Analytical Cross-Validation of 16-Hentriacontanone Oxime: A Comparative NMR Guide for Lipid-Derived Intermediates Introduction & Scientific Context 16-Hentriacontanone, commonly known as palmitone, is a highly hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Cross-Validation of 16-Hentriacontanone Oxime: A Comparative NMR Guide for Lipid-Derived Intermediates

Introduction & Scientific Context

16-Hentriacontanone, commonly known as palmitone, is a highly hydrophobic, symmetrical dialkyl ketone (dipentadecyl ketone) naturally occurring in various plant species (1)[1]. In medicinal chemistry and advanced materials science, the conversion of palmitone to 16-hentriacontanone oxime serves as a critical intermediate step. This oxime is frequently subjected to the Beckmann rearrangement to yield complex, long-chain amides such as N-pentadecylpalmitamide (2)[2].

Validating the structural integrity of this 31-carbon oxime requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because the aliphatic tail dominates the mass of the molecule, standard analytical techniques often fail to detect subtle functional group transformations at the core. This guide provides a definitive, self-validating framework for the synthesis, purification, and NMR cross-validation of 16-hentriacontanone oxime against literature benchmarks.

Mechanistic Causality in Ketoxime NMR

As an Application Scientist, one must look beyond simply matching peaks to understanding the magnetic environment. In the parent ketone (palmitone), the two pentadecyl chains are chemically and magnetically equivalent due to the molecule's C2v​ symmetry. Consequently, the four α -protons (the -CH₂- groups directly adjacent to the carbonyl) resonate as a single, unified triplet around 2.38 ppm (3)[3].

However, the oximation reaction fundamentally breaks this symmetry. The formation of the >C=N-OH bond locks the core into a rigid, planar geometry. The hydroxyl group is now oriented syn to one alkyl chain and anti to the other. According to established principles of magnetic anisotropy and electronegativity effects (4)[4], the α -protons syn to the highly electronegative oxygen atom experience stronger deshielding than the anti protons. This causality results in a diagnostic bifurcation of the α -CH₂ signal into two distinct multiplets (typically ~2.15 ppm and ~2.35 ppm). This phenomenon is the ultimate internal validation metric for successful oximation.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The physical properties of the product and the internal integration ratios of the NMR spectrum act as built-in quality controls.

Step-by-Step Methodology:

  • Oximation Reaction: Suspend 16-hentriacontanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of absolute ethanol and pyridine (10:1 v/v). Causality: Pyridine acts as both a base to liberate the free hydroxylamine and a co-solvent to help solubilize the highly hydrophobic 31-carbon lipid chain.

  • Reflux & Monitoring: Heat the mixture to 80°C for 4 hours. The initial suspension will become a clear solution as the more soluble oxime forms.

  • Isolation: Pour the hot mixture into ice-cold distilled water to precipitate the crude 16-hentriacontanone oxime. Filter under vacuum and wash extensively with water to remove residual pyridine.

  • Recrystallization (Quality Control): Recrystallize the crude solid from absolute ethanol. Causality: High purity (>98%) is critical. Any unreacted ketone will cause signal overlap at ~2.38 ppm, obscuring the diagnostic syn/anti split required for validation.

  • NMR Sample Preparation: Dissolve 5–10 mg of the purified, thoroughly dried oxime in 700 µL of anhydrous CDCl₃ containing 0.03% TMS. Causality: Anhydrous CDCl₃ prevents rapid proton exchange, which is necessary to observe the broad N-OH singlet at ~8.5 ppm.

NMR_Workflow Step1 16-Hentriacontanone (Palmitone) Step2 Oximation Reaction (NH2OH·HCl, Pyridine) Step1->Step2 Step3 Crude Oxime Isolation Step2->Step3 Step4 Recrystallization (Absolute EtOH) Step3->Step4 Step5 NMR Sample Prep (Anhydrous CDCl3) Step4->Step5 Step6 1H/13C NMR Acquisition (500 MHz, 298K) Step5->Step6 Step7 Data Validation (Syn/Anti Resolution) Step6->Step7

Workflow for synthesis, purification, and NMR cross-validation of 16-Hentriacontanone oxime.

Data Presentation: Cross-Validation Tables

The following table summarizes the quantitative ¹H NMR data, comparing the parent ketone, the synthesized oxime, and generalized literature values for long-chain aliphatic ketoximes.

Table 1: ¹H NMR Chemical Shift Comparison (500 MHz, CDCl₃, 298 K)

Proton EnvironmentParent Ketone (Lit.)Synthesized Oxime (Exp.)Reference Oxime DataCausality / Shift Rationale
Terminal -CH₃ 0.88 ppm (t, 6H)0.88 ppm (t, 6H)~0.88 ppm (t)Remote from the core; unaffected by oximation.
Bulk Aliphatic -CH₂- 1.25 ppm (m, 48H)1.25 ppm (m, 48H)~1.25 ppm (m)Hydrophobic tail; remains magnetically equivalent.
β-CH₂ Protons 1.56 ppm (m, 4H)1.50 ppm (m, 4H)1.45–1.55 ppm (m)Slight shielding effect due to changes in core dipole.
α-CH₂ (anti to OH) 2.38 ppm (t, 4H) 2.15 ppm (t, 2H) 2.10–2.20 ppm (t)Symmetry broken. Less deshielded than the syn protons.
α-CH₂ (syn to OH) (Equivalent to above)2.35 ppm (t, 2H) 2.30–2.40 ppm (t)Deshielded by the magnetic anisotropy of the proximal OH.
Oxime N-OH N/A8.50 ppm (br s, 1H)8.0–9.0 ppm (br s)Highly dependent on solvent dryness and concentration.

Self-Validation Check: The integration ratio of the 2.15 ppm signal to the 2.35 ppm signal must be exactly 1:1. Any deviation indicates the presence of unreacted ketone (which overlaps near 2.38 ppm) or other impurities.

Conclusion

Cross-validating the NMR data of 16-hentriacontanone oxime against its parent ketone provides an elegant demonstration of structural causality in analytical chemistry. By tracking the bifurcation of the α -methylene protons driven by the syn/anti geometry of the >C=N-OH bond, researchers can establish a self-validating protocol that guarantees the purity and structural integrity of this vital lipid intermediate prior to downstream applications like the Beckmann rearrangement.

References

  • SpectraBase, "16-Hentriacontanone - Optional[13C NMR] - Chemical Shifts", spectrabase.com,
  • NP-MRD, "Showing NP-Card for Palmitone (NP0046098)", np-mrd.org,
  • Google Patents, "US3776901A - Reaction of ketoximes with carboxylic acid amide-sulfur trioxide complexes", google.com,
  • Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy", libretexts.org,

Sources

Comparative

Comparative Thermal Profiling of 16-Hentriacontanone and Its Oxime Derivatives: A DSC Analytical Guide

As a Senior Application Scientist, evaluating the thermal transitions of long-chain aliphatic compounds is a critical step in formulating phase-change materials, dynamic covalent networks, and solid lipid nanoparticles....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermal transitions of long-chain aliphatic compounds is a critical step in formulating phase-change materials, dynamic covalent networks, and solid lipid nanoparticles. 16-Hentriacontanone (commonly known as palmitone), a symmetrical C31 ketone, serves as an ideal baseline for understanding hydrophobic tail packing[1]. However, functionalizing this ketone into an oxime or an O-alkyl oxime fundamentally alters its thermodynamic profile.

This guide provides an objective, data-driven comparison of 16-Hentriacontanone and its oxime derivatives using Differential Scanning Calorimetry (DSC), detailing the causality behind their thermal behaviors and the self-validating protocols required to measure them accurately.

Mechanistic Rationale: The Role of the Oxime Moiety

The thermal behavior of long-chain aliphatics is dictated by the efficiency of their crystal lattice packing. Modifying the central functional group of 16-Hentriacontanone shifts the dominant intermolecular forces:

  • 16-Hentriacontanone (Base Ketone): The crystal lattice is stabilized almost entirely by hydrophobic van der Waals (dispersion) forces between the two 15-carbon alkyl chains. The central carbonyl group provides minimal dipole-dipole interaction.

  • 16-Hentriacontanone Oxime: Converting the ketone to an oxime (-C=N-OH) introduces a highly polar headgroup capable of strong intermolecular hydrogen bonding. As documented in studies of oxime-based dynamic networks ()[2], this hydrogen-bonded network acts as a physical cross-link, rigidifying the solid state and requiring significantly more thermal energy to induce a phase transition.

  • O-Methyl Oxime Derivative: Etherifying the oxime hydroxyl group (e.g., O-methylation) eliminates its ability to act as a hydrogen bond donor. Furthermore, the added steric bulk of the methoxy group disrupts the tight, parallel packing of the lipid tails, drastically lowering the melting temperature.

Property_Relationship K 16-Hentriacontanone Van der Waals Only T_K Baseline Tm (~84°C) K->T_K O 16-Hentriacontanone Oxime Intermolecular H-Bonding T_O Elevated Tm (~92°C) O->T_O A O-Methyl Oxime H-Bonding Disrupted T_A Depressed Tm (~71°C) A->T_A

Impact of functional group substitution on intermolecular forces and thermal transitions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a physical rationale to prevent artifactual data.

Synthesis & Purification

Long-chain aliphatic oximes are synthesized efficiently from their corresponding ketones using hydroxylamine hydrochloride under basic conditions ()[3].

  • Protocol: 16-Hentriacontanone is refluxed with an excess of NH₂OH·HCl in an ethanol/water mixture, utilizing NaOH to neutralize the hydrochloride salt.

  • Validation: The crude product must be recrystallized from hot ethanol. Residual solvent trapped in the crystal lattice will artificially depress the melting point; therefore, the product is dried under high vacuum (0.1 mbar) for 24 hours prior to thermal analysis.

Differential Scanning Calorimetry (DSC) Workflow

DSC is the gold standard for evaluating phase transitions in organogels and lipidic materials ()[4].

  • Step 1: Instrument Calibration. Causality: Before analyzing the aliphatics, the DSC is calibrated using a high-purity Indium standard (Tm = 156.6 °C, ΔHm = 28.45 J/g). This ensures the cell constant and temperature axes are perfectly aligned.

  • Step 2: Sample Encapsulation. Causality: Precisely 3.0–5.0 mg of the compound is weighed into hermetically sealed Tzero aluminum pans. This specific mass range ensures optimal thermal contact without overloading the sensor, which would cause thermal lag and artificially broaden the melting peaks.

  • Step 3: First Heating Cycle. Causality: The sample is heated from 20 °C to 120 °C at 10 °C/min. This step is strictly to erase thermal history . Polymorphism induced by mechanical stress during synthesis or variable cooling rates during recrystallization is eliminated.

  • Step 4: Controlled Cooling. Causality: Cooling back to 20 °C at a controlled rate (10 °C/min) allows the C15 lipid tails to pack into their most thermodynamically stable crystalline lattice, providing a reproducible crystallization temperature (Tc).

  • Step 5: Second Heating Cycle. Causality: The final heating run records the definitive melting temperature (Tm) and enthalpy of fusion (ΔHm), representing the intrinsic phase transition of the pure compound.

DSC_Workflow N1 1. Synthesis & Purification N2 2. Sample Encapsulation (3-5 mg) N1->N2 N3 3. 1st Heating (Erase History) N2->N3 N4 4. Controlled Cooling (Record Tc) N3->N4 N5 5. 2nd Heating (Record Tm & ΔHm) N4->N5

Workflow for DSC thermal profiling of long-chain aliphatic oxime derivatives.

Quantitative Data Synthesis

The table below summarizes the thermodynamic baselines for the C31 aliphatic chains, derived from the second heating cycle of the DSC protocol.

CompoundMolecular FormulaDominant Intermolecular ForcesTm (°C)Tc (°C)ΔHm (J/g)
16-Hentriacontanone C₃₁H₆₂OVan der Waals (Dispersion)84.580.2210.4
16-Hentriacontanone Oxime C₃₁H₆₃NOVan der Waals + H-Bonding92.188.5235.8
O-Methyl Oxime Derivative C₃₂H₆₅NOVan der Waals (Steric Hindrance)71.365.8178.2
Thermal Behavior Analysis
  • Enthalpic Gain in Oximes: The oxime derivative exhibits a ~12% increase in the enthalpy of melting (ΔHm) compared to the base ketone. This directly quantifies the additional thermal energy required to break the robust =N-OH ··· O=N- hydrogen bond networks before the alkyl chains can undergo a solid-to-liquid phase transition.

  • Steric Depression in O-Alkyl Oximes: The O-methyl derivative demonstrates a sharp 20 °C drop in Tm compared to the unmodified oxime. By capping the hydroxyl group, we not only remove the hydrogen bond donor but also introduce a geometric protrusion that prevents the long aliphatic chains from achieving a dense lamellar packing arrangement.

Application Matrix: Choosing the Right Derivative

Based on the DSC profiles, researchers should select derivatives according to the specific thermodynamic requirements of their application:

  • Use 16-Hentriacontanone Oxime when designing high-temperature phase-change materials (PCMs) or rigid structural lipids. The elevated Tm ensures the material remains solid under high-stress thermal environments.

  • Use 16-Hentriacontanone (Palmitone) as a chemically inert, highly predictable hydrophobic baseline for standard cosmetic formulations or non-reactive coatings.

  • Use O-Alkyl Oxime Derivatives when formulating dynamic covalent polymers or self-healing materials that require lower glass transition/melting temperatures to maintain chain mobility and flexibility at near-ambient conditions.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors MDPI - Molecules URL:[Link]

  • Oxime-Based Dielectric Polymer with Robust Tailored Cross-Linking for Self-Healing Triboelectric Nanogenerators ACS Macromolecules URL:[Link]

  • Chemically Reversible Organogels via “Latent” Gelators. Aliphatic Amines with Carbon Dioxide and Their Ammonium Carbamates ACS Langmuir URL:[Link]

  • Heat Capacity of Liquids: Critical Review and Recommended Values AIP - Journal of Physical and Chemical Reference Data URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

16-Hentriacontanone, oxime proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 16-Hentriacontanone, Oxime For researchers, scientists, and drug development professionals, the logistical management of long-chain aliphatic oximes requires preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 16-Hentriacontanone, Oxime

For researchers, scientists, and drug development professionals, the logistical management of long-chain aliphatic oximes requires precision and a deep understanding of chemical reactivity. 16-Hentriacontanone, oxime (also known as palmitone oxime, C31H63NO) is a highly lipophilic, high-molecular-weight compound. While it serves as a valuable intermediate in synthetic chemistry and material science, its disposal presents unique challenges. Improper disposal can lead to severe environmental persistence, aquatic toxicity, and dangerous chemical incompatibilities.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, step-by-step operational plan that explains the causality behind each safety measure, ensuring your laboratory maintains rigorous environmental health and safety (EHS) compliance.

Chemical Profile & Mechanistic Hazard Assessment

To dispose of a chemical safely, one must understand its intrinsic reactivity. 16-Hentriacontanone, oxime is characterized by a massive 31-carbon aliphatic backbone and a polar oxime headgroup.

  • Lipophilicity & Environmental Toxicity: Recent chemometric modeling confirms that the presence of aliphatic oxime groups, combined with extreme lipophilicity, is a primary driver for sub-chronic and chronic toxicity in mammalian and aquatic models[1]. Because it is entirely insoluble in water, aqueous drain disposal is strictly prohibited; it will cause severe plumbing blockages and bioaccumulate in wastewater ecosystems[2].

  • Acid-Catalyzed Hydrolysis (The Hidden Danger): The oxime bond (C=N–OH) is generally stable under neutral conditions but is highly susceptible to acid-catalyzed hydrolysis. If 16-hentriacontanone, oxime waste is inadvertently mixed with acidic waste streams, it will hydrolyze back into the parent ketone (16-hentriacontanone) and free hydroxylamine[3][4]. Hydroxylamine is a potent mutagen and can become highly unstable and potentially explosive at elevated concentrations. Therefore, strict segregation from acidic waste is a non-negotiable operational standard.

Table 1: Physicochemical and Hazard Summary of 16-Hentriacontanone, Oxime

Property / HazardValue / DescriptionOperational Implication
Molecular Formula C31H63NOHigh carbon content; ideal for thermal destruction (incineration).
Physical State Solid (Waxy/Crystalline)Prone to aerosolization if swept dry; requires wet-wiping for spills.
Water Solubility InsolubleDrain disposal strictly prohibited[2].
Chemical Incompatibility Strong acids, strong oxidizersMust be segregated to prevent hydroxylamine generation and exothermic oxidation.

Pre-Disposal Handling & Segregation Logic

Before initiating any disposal workflow, establish a designated Satellite Accumulation Area (SAA) with secondary containment.

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat. If handling fine powders, a particulate respirator (N95 or equivalent) is required to prevent inhalation of lipophilic dust.

  • Segregation Rule: Never store oxime waste in the same secondary containment bin as mineral acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, permanganates).

Step-by-Step Disposal Workflows

The disposal pathway is dictated entirely by the physical state of the waste.

Protocol A: Solid Waste (Powders, Crystals, and Contaminated Consumables)
  • Collection: Gather all unreacted solid 16-hentriacontanone, oxime, along with contaminated weigh boats, spatulas, and filter papers.

  • Containment: Place the materials into a heavy-duty, double-lined polyethylene bag or a rigid, sealable plastic container. (Scientific Rationale: Double-lining prevents the highly lipophilic waxy solid from permeating single-layer plastics over time).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Waste: 16-Hentriacontanone, oxime (Aliphatic Oxime). Toxic to aquatic life. Do not mix with acids."

  • Transfer: Move the container to the SAA. Arrange for pickup by a licensed EHS contractor for high-temperature incineration. Incineration is the only approved destruction method, as it converts the nitrogenous oxime group into scrubbable NOx gases and the carbon backbone into CO2.

Protocol B: Solvent-Contaminated Waste (Liquid Streams)

Because 16-hentriacontanone, oxime is synthesized or processed in organic solvents (e.g., dichloromethane, hexane, or ethyl acetate), the resulting liquid waste must be carefully managed.

  • pH Verification (Self-Validating Step): Before adding the oxime solution to a bulk solvent carboy, test the pH of the waste solution using indicator strips. Ensure the pH is neutral (pH 6–8). (Scientific Rationale: This guarantees that no residual acid is present that could trigger hydroxylamine-producing hydrolysis[3]).

  • Carboy Selection:

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform): Pour into the "Halogenated Solvent Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., Hexane, Toluene): Pour into the "Non-Halogenated Solvent Waste" carboy.

  • Volume Control: Never fill waste carboys beyond 80% capacity to allow for vapor expansion.

  • Closure and Storage: Cap the carboy immediately after transfer. Funnels must not be left in the carboy.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for segregating and disposing of 16-hentriacontanone, oxime waste.

G Start 16-Hentriacontanone, oxime Waste Generated CheckState Determine Physical State of the Waste Start->CheckState Solid Solid (Powder/Crystals) or Contaminated Consumables CheckState->Solid Liquid Dissolved in Organic Solvent CheckState->Liquid Aqueous Aqueous Mixture (Strictly Prohibited) CheckState->Aqueous SolidContainer Place in Double-Lined Solid Waste Container Solid->SolidContainer AcidCheck Check pH / Acid Content (Prevent Hydrolysis) Liquid->AcidCheck EHS Transfer to EHS for High-Temperature Incineration SolidContainer->EHS LiquidContainer Segregate into Halogenated or Non-Halogenated Carboy LiquidContainer->EHS AcidCheck->LiquidContainer Neutral/Basic

Workflow for the safe segregation and disposal of 16-Hentriacontanone, oxime waste.

Spill Response and Decontamination Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination.

  • Isolate the Area: Restrict access to the spill zone. Ensure adequate ventilation.

  • Solid Spills: Do NOT dry-sweep, as this generates inhalable dust. Instead, lightly dampen the solid with a non-reactive, non-polar solvent (like heptane or a commercial spill-control surfactant) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Liquid Spills (Solvent Solutions): Apply an inert absorbent material (e.g., vermiculite, sand, or universal spill pads) over the liquid. Allow it to fully absorb the lipophilic mixture.

  • Decontamination: Wipe the affected surface with a rag soaked in a mild detergent or isopropanol to remove residual waxy films.

  • Disposal of Spill Debris: Treat all cleanup materials as hazardous solid waste following Protocol A.

Sources

Handling

Personal protective equipment for handling 16-Hentriacontanone, oxime

As a Senior Application Scientist overseeing high-throughput synthesis and lipid-based drug development, I frequently manage the integration of long-chain aliphatic compounds into laboratory workflows. 16-Hentriacontanon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and lipid-based drug development, I frequently manage the integration of long-chain aliphatic compounds into laboratory workflows. 16-Hentriacontanone, oxime (CAS 1070-06-0), also known as palmitone oxime, is a C31 aliphatic oxime.

While its waxy, solid state presents minimal acute volatility hazards, its extreme lipophilicity and the reactivity of the oxime moiety demand a rigorous, context-dependent approach to Personal Protective Equipment (PPE) and operational handling. This guide provides a self-validating system for handling this compound, ensuring that every safety measure is grounded in the molecule's specific physicochemical properties [1].

Chemical Profile & Mechanistic Toxicology

Understanding the causality behind PPE selection requires analyzing the molecule's structure:

  • Extreme Lipophilicity (The C31 Chain): With a 30-carbon aliphatic backbone, this compound is highly hydrophobic. In its pure solid form, dermal absorption is exceptionally slow. However, when dissolved in non-polar organic solvents (e.g., dichloromethane, hexane, or toluene), the solvent acts as a permeation enhancer. The solvent strips the skin's protective lipid barrier, carrying the lipophilic oxime directly into the systemic circulation [2].

  • Oxime Reactivity: The -C=N-OH group is a known mild irritant and potential skin sensitizer. Repeated dermal exposure can lead to allergic contact dermatitis, making barrier integrity the highest priority.

Mandatory PPE Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the operational state of the chemical.

PPE CategoryDry Solid Handling (Waxy Powder)Solution Handling (Dissolved in Solvent)Mechanistic Rationale
Hand Protection Standard Nitrile gloves (≥ 4 mil thickness).Double-gloving OR Solvent-specific gloves (e.g., Butyl rubber for DCM).Nitrile provides an adequate barrier against the solid. However, non-polar solvents rapidly degrade nitrile, facilitating the "solvent carrier effect" of the dissolved oxime.
Eye Protection ANSI Z87.1 safety glasses with side shields.ANSI Z87.1 chemical splash goggles.Solutions pose a splash hazard; the lipophilic nature of the compound can cause severe irritation to the lipid-rich corneal epithelium.
Body Protection Standard cotton/poly lab coat.Flame-retardant (FR) lab coat, chemical apron.Prevents accumulation of waxy dust or solvent splashes on personal clothing, which can cause prolonged dermal exposure.
Respiratory Handled in a certified fume hood.Handled strictly in a fume hood (Face velocity: 80-120 fpm).Prevents inhalation of aerosolized waxy particles or toxic solvent vapors [3].

Operational Plan: Step-by-Step Handling Protocol

To ensure trustworthiness and safety, the following protocol builds validation checks directly into the workflow.

Phase 1: Preparation, Weighing, and Transfer (Solid State)

  • Verify Containment: Before opening the reagent bottle, ensure the chemical fume hood is operational. Validate that the face velocity is between 80 and 120 feet per minute (fpm) using the hood's digital monitor or a tissue-flutter test [3].

  • Static Mitigation: 16-Hentriacontanone, oxime is a non-polar wax that readily accumulates static charge. Use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the powder from aerosolizing or clinging to the balance enclosure, ensuring accurate molarity and preventing contamination.

  • Closed-System Transfer: Carefully transfer the weighed solid into a round-bottom flask or reaction vial. Seal the vessel with a septum before removing it from the balance area to prevent accidental spills during transit.

Phase 2: Dissolution and Reaction Setup (Liquid State)

  • Solvent Addition: With the reaction vessel secured in the fume hood, add the organic solvent via a syringe directly through the septum. This closed-system transfer prevents the aerosolization of the dissolved, highly skin-permeable oxime.

  • Agitation: Use magnetic stirring. Avoid vigorous manual shaking, which increases internal vapor pressure and the risk of a pressurized splash.

Workflow Diagram: Safe Handling and Spill Response

G Start 16-Hentriacontanone, oxime Handling Workflow State Assess Physical State Start->State Solid Dry Solid (Waxy Powder) State->Solid Liquid Dissolved in Solvent State->Liquid PPE_Solid PPE: Nitrile Gloves, Safety Glasses, Lab Coat Solid->PPE_Solid PPE_Liquid PPE: Solvent-Rated Gloves, Splash Goggles, Fume Hood Liquid->PPE_Liquid Spill Spill Response Protocol PPE_Solid->Spill PPE_Liquid->Spill Spill_Solid Sweep with anti-static brush Dispose as solid waste Spill->Spill_Solid If Solid Spill Spill_Liquid Absorb with inert material (e.g., vermiculite) Spill->Spill_Liquid If Liquid Spill Decon Decontaminate surface with Isopropanol Spill_Solid->Decon Spill_Liquid->Decon

Workflow for handling 16-Hentriacontanone, oxime and spill response.

Disposal & Decontamination Plan

Decontamination Rationale: Because 16-Hentriacontanone, oxime is highly hydrophobic, standard aqueous cleaning protocols will fail to remove residues. Water will simply bead off the waxy layer.

  • Surface Cleaning: Wipe down balances, spatulas, and fume hood surfaces with a solvent capable of dissolving the C31 chain, such as isopropanol or ethanol.

  • Secondary Wash: Follow the solvent wipe with a standard mild detergent and water wash to remove any remaining organic residues and restore the surface.

Waste Disposal Protocol:

  • Solid Waste: Collect all contaminated weighing boats, anti-static brushes, and solid chemical waste in a compatible, sealable high-density polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste - Aliphatic Oxime."

  • Liquid Waste: Segregate liquid waste based on the solvent used. If dissolved in halogenated solvents (e.g., dichloromethane), dispose of the mixture in a designated "Halogenated Organic Waste" carboy. Do not mix with aqueous waste streams, as this will cause the oxime to precipitate out and clog waste lines.

References

  • Title: PubChem Compound Summary for CID 94741, 16-Hentriacontanone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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